Dotinurad
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLAIHEELWYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285572-51-1 | |
| Record name | Dotinurad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOTINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dotinurad mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Dotinurad
Introduction
This compound is a novel therapeutic agent developed for the management of hyperuricemia, a metabolic condition characterized by elevated serum uric acid (sUA) levels that can lead to gout and other comorbidities.[1][2] It belongs to the class of drugs known as selective urate reabsorption inhibitors (SURIs).[1][3] The primary therapeutic strategy of this compound is to lower sUA by enhancing the urinary excretion of uric acid. This is achieved through the highly specific and potent inhibition of Urate Transporter 1 (URAT1), a key protein in renal urate handling.[1][3][4] URAT1, encoded by the SLC22A12 gene, is located on the apical membrane of renal proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[5][6] By targeting URAT1, this compound effectively reduces the body's urate pool.[3]
Core Mechanism of Action: Selective URAT1 Inhibition
The central mechanism of this compound is its function as a selective and potent inhibitor of the URAT1 transporter.[1][4][7] URAT1 operates as an antiporter, exchanging uric acid from the tubular lumen for intracellular organic anions like lactate.[8] this compound's inhibitory action prevents this reabsorption, thereby increasing the fractional excretion of uric acid (FEUA) and lowering sUA levels.[1][9]
Recent structural biology studies have elucidated the binding mechanism, revealing that this compound interacts with specific amino acid residues within the URAT1 transport channel.[8][10] Notably, residues H142 and R487, which are unique to URAT1 among related organic anion transporters, have been identified as key determinants of this compound's high binding affinity and selectivity.[10] This interaction competitively blocks the binding of uric acid, leading to a significant uricosuric effect.[1][10] Some evidence also suggests a dual mechanism involving both competitive (cis) and noncompetitive (trans) inhibition, further enhancing its efficacy.[1]
Selectivity and Potency Profile
A defining characteristic of this compound is its high selectivity for URAT1 over other transporters involved in urate homeostasis and drug handling, such as ATP-binding cassette subfamily G member 2 (ABCG2), organic anion transporter 1 (OAT1), and organic anion transporter 3 (OAT3).[3][9][11] While older uricosuric agents like benzbromarone and probenecid inhibit both reabsorption (URAT1) and secretion (e.g., OAT1/3) transporters, this compound's targeted action on only reabsorption is believed to produce a more efficient reduction in the total body urate pool.[3] This selectivity minimizes the risk of off-target effects and potential drug-drug interactions.[1][2][12]
Data Presentation: Inhibitory Potency
The superior selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) values against various transporters compared to other uricosuric agents.
| Compound | URAT1 IC50 (µmol/L) | OAT1 IC50 (µmol/L) | OAT3 IC50 (µmol/L) | ABCG2 IC50 (µmol/L) | Selectivity Ratio (OAT1/URAT1) | Selectivity Ratio (OAT3/URAT1) |
| This compound | 0.0372 [13] | 4.08 [13] | 1.32 [14] | 4.16 [13] | ~110x | ~35x |
| Benzbromarone | 0.190[13] | >100 | >100 | 0.280 | >526x | >526x |
| Lesinurad | 30.0[13] | >100 | 12.0 | >100 | >3.3x | 0.4x |
| Probenecid | 165[13] | 4.80 | 1.80 | >100 | 0.03x | 0.01x |
Data compiled from published in vitro studies.[13][14] Selectivity ratios are calculated from the provided IC50 values.
Pharmacodynamics and Clinical Efficacy
Clinical trials have consistently demonstrated this compound's potent dose-dependent effect on lowering sUA levels in patients with hyperuricemia and gout.[1][15] The pharmacodynamic effect is a direct consequence of URAT1 inhibition, leading to increased urinary uric acid excretion.[16] Long-term studies have shown sustained efficacy, with a high percentage of patients achieving the target sUA level of ≤6.0 mg/dL, which is crucial for preventing gout flares and tophi formation.[13][15]
Data Presentation: Summary of Clinical Efficacy
| Study Phase | Dose | Mean Percent Change in sUA from Baseline | Percentage of Patients Achieving sUA ≤6.0 mg/dL | Citation(s) |
| Phase II/III Pooled Analysis | 2 mg/day | -42.17% | 82.8% | [15] |
| Phase II/III Pooled Analysis | 4 mg/day | -60.42% | 100.0% | [15] |
| Long-term (58 weeks) | 2 mg/day | -47.17% | >80% (pooled) | [15] |
| Long-term (58 weeks) | 4 mg/day | -57.35% | 100% | [13][15] |
| Phase 1 (U.S.) | 1, 2, 4 mg | Up to 90% sUA reduction within 4 days | Not Reported | [16][17] |
Pharmacokinetic Profile
Pharmacokinetic studies in healthy volunteers and patient populations show that this compound is rapidly absorbed after oral administration.[12] Its pharmacokinetic and pharmacodynamic profiles are well-characterized, supporting a once-daily dosing regimen.[1][12] Age, gender, and mild-to-moderate hepatic or renal impairment do not appear to have a clinically meaningful impact on its pharmacokinetics, suggesting minimal need for dose adjustment in these populations.[4][7][18]
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Value (after 1 mg single dose) | Population | Citation(s) |
| Tmax (Time to peak concentration) | 2.00–2.83 hours | Young and Elderly, Male and Female | [7] |
| T½ (Elimination half-life) | 9.28–10.92 hours | Young and Elderly, Male and Female | [7] |
| Cmax (Peak plasma concentration) | 93.30–116.15 ng/mL | Young and Elderly, Male and Female | [7] |
| EC50 (Concentration at half-maximal effect) | 196 ng/mL | Healthy Men | [12] |
Experimental Protocols
The mechanism and selectivity of this compound have been elucidated through a series of standardized preclinical and clinical experimental models.
In Vitro URAT1 Inhibition Assay
This cell-based assay is fundamental for determining the inhibitory potency (IC50) of compounds against the URAT1 transporter.
-
Principle: The assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, typically [¹⁴C]-uric acid, into cells engineered to overexpress human URAT1 (hURAT1).[19][20] The reduction in radioactivity inside the cells in the presence of the inhibitor corresponds to its activity.[19]
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[19][20] Cells are stably or transiently transfected with an expression vector containing the hURAT1 (SLC22A12) gene. A mock-transfected (empty vector) cell line serves as a negative control to determine background uptake.[20]
-
Protocol:
-
Cell Plating: hURAT1-expressing HEK293 cells and mock-transfected cells are seeded into multi-well plates and cultured until they form a confluent monolayer.[20]
-
Pre-incubation: The cell culture medium is aspirated, and the cells are washed with an assay buffer (e.g., Hank's Balanced Salt Solution). Serial dilutions of this compound or a reference inhibitor (e.g., benzbromarone) are added to the wells, and the plates are pre-incubated for 10-15 minutes at 37°C.[19][20]
-
Uptake Reaction: The transport reaction is initiated by adding the assay buffer containing a fixed concentration of [¹⁴C]-uric acid to each well. The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C, which is within the linear range of uptake.[19][21]
-
Termination and Lysis: The reaction is stopped by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold buffer to remove extracellular radioactivity.[19] The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).[19][20]
-
Quantification: The cell lysate from each well is transferred to a scintillation vial, a scintillation cocktail is added, and the radioactivity (in counts per minute) is measured using a liquid scintillation counter.[19][20]
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.[20]
In Vivo Animal Models
-
Primate Model (Cebus monkeys): This model is valuable because, like humans, these monkeys lack the uricase enzyme, resulting in higher baseline uric acid levels. In these studies, this compound was administered orally at varying doses. Plasma urate levels and the fractional excretion of urate (FEUA) were measured over time to demonstrate a dose-dependent decrease in sUA and a corresponding increase in urinary excretion, confirming the uricosuric mechanism in a relevant physiological system.[9]
-
Rodent Models (Rats): While rats have uricase, they are used to assess off-target effects and drug-drug interactions. For instance, to evaluate the in vivo effects on OAT1 and ABCG2, rats were co-administered this compound with known probe substrates for these transporters (e.g., adefovir for OAT1, sulfasalazine for ABCG2). Plasma concentrations of the probe substrates were measured. Unlike other uricosuric agents, this compound did not increase the plasma levels of these substrates, providing in vivo evidence of its high selectivity.[9]
Conclusion
This compound exerts its therapeutic effect through a potent and highly selective mechanism of action centered on the inhibition of the renal urate transporter, URAT1.[1][3] This selectivity for the primary transporter responsible for urate reabsorption, coupled with minimal interaction with urate secretion transporters like OAT1, OAT3, and ABCG2, distinguishes it from previous generations of uricosuric agents.[3][9] Its well-defined pharmacokinetic and pharmacodynamic profiles translate to robust and sustained reductions in serum uric acid levels in clinical settings, establishing this compound as a highly effective and targeted therapy for the management of hyperuricemia and gout.[13][15]
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacological study of this compound administered to male and female elderly or young subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Urica Therapeutics Announces Topline Data From Phase 1 Clinical Trial Evaluating this compound in Healthy Volunteers in the US [drug-dev.com]
- 17. uricatherapeutics.com [uricatherapeutics.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
Dotinurad: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dotinurad is a novel, orally administered, selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout. Its mechanism of action is centered on the potent and highly selective inhibition of urate transporter 1 (URAT1), a key protein in the renal proximal tubules responsible for the reabsorption of uric acid from the glomerular filtrate. By specifically targeting URAT1, this compound effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid levels. Preclinical and clinical studies have demonstrated its efficacy in reducing serum urate, with a favorable safety and tolerability profile. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, including its mechanism of action, pharmacokinetic profile, and a summary of its non-clinical safety evaluation.
Pharmacology
Mechanism of Action
This compound is a potent and selective inhibitor of the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is located on the apical membrane of renal proximal tubular cells and plays a crucial role in the reabsorption of uric acid from the renal filtrate back into the bloodstream. By inhibiting URAT1, this compound blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[1][2]
Recent studies have elucidated a dual-inhibitory mechanism of this compound on URAT1:
-
Cis-inhibition: this compound competitively binds to the extracellular domain of URAT1, preventing uric acid from accessing its binding site.
-
Trans-inhibition: Intracellularly accumulated this compound can inactivate URAT1 from the inside of the cell, a mechanism not observed with other uricosuric agents like benzbromarone or probenecid. This trans-inhibition may contribute to its potent and sustained uricosuric effect.
In Vitro Pharmacology & Selectivity
This compound demonstrates high selectivity for URAT1 over other transporters involved in urate homeostasis, such as ABCG2, OAT1, and OAT3. This selectivity is believed to contribute to its favorable safety profile, particularly the low potential for drug-drug interactions and off-target effects. The inhibitory potency of this compound and its selectivity over other relevant transporters are summarized in the table below.
Table 1: In Vitro Inhibitory Activity of this compound and Other Uricosuric Agents
| Transporter | This compound IC₅₀ (µM) | Benzbromarone IC₅₀ (µM) | Lesinurad IC₅₀ (µM) | Probenecid IC₅₀ (µM) |
| URAT1 | 0.0372 | 0.190 | 30.0 | 165 |
| ABCG2 | 4.16 | - | - | - |
| OAT1 | 4.08 | - | - | - |
| OAT3 | 1.32 | - | - | - |
Data compiled from publicly available research.[1][2]
Signaling Pathway of URAT1 Inhibition
The following diagram illustrates the mechanism of action of this compound in the renal proximal tubule.
Caption: this compound selectively inhibits the URAT1 transporter on the apical membrane of renal proximal tubule cells, blocking uric acid reabsorption.
Pharmacokinetics
This compound exhibits a predictable pharmacokinetic profile that supports once-daily oral administration.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is readily absorbed after oral administration, with time to maximum plasma concentration (Tmax) typically observed between 2 to 3.5 hours in humans.
-
Distribution: It has a relatively low volume of distribution, suggesting it primarily remains within the systemic circulation.
-
Metabolism: this compound is metabolized mainly through glucuronidation and sulfation. It is not a significant substrate or inhibitor of cytochrome P450 (CYP) enzymes, indicating a low potential for CYP-mediated drug-drug interactions.
-
Excretion: The metabolites of this compound are primarily excreted in the urine.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in preclinical species and humans.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄h (µg·h/mL) |
| Rat | 1 | 3.15 | 0.5 | 26.2 |
| Monkey | 1 | 3.86 | 0.67 | 36.3 |
| 5 | - | - | - | |
| 30 | 107 | - | 780 |
Data compiled from publicly available research.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Subjects
| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₄₈h (ng·h/mL) | t₁/₂ (h) |
| 1 mg | 104 | 3.00-3.50 | - | 10.1 |
| 4 mg | 365 | 3.00-3.50 | 4096 | 9.87 |
| 10 mg | 964 | 3.00-3.50 | - | 10.9 |
Data compiled from publicly available research.
Toxicology
The non-clinical safety profile of this compound has been evaluated in a series of toxicology studies. Publicly available information indicates a favorable safety profile with no significant findings of hepatotoxicity, a concern with some other uricosuric agents.
While specific No-Observed-Adverse-Effect-Level (NOAEL) data for this compound from pivotal repeat-dose toxicology studies in rats and monkeys are not publicly available, the table below provides the NOAELs for lesinurad, another selective URAT1 inhibitor, as a relevant comparator to illustrate the typical toxicological profile for this class of drugs.
Table 4: Repeat-Dose Toxicology of Lesinurad (as a Comparator)
| Species | Study Duration | NOAEL (mg/kg/day) | Key Target Organs of Toxicity at Higher Doses |
| Rat | 6 months | 100 | Kidney, Gastrointestinal Tract |
| Monkey | 12 months | 100 | Kidney, Gastrointestinal Tract |
Data for lesinurad from publicly available FDA documents.[3]
Long-term clinical studies of this compound have not identified any significant safety concerns, including liver injury.[4]
Experimental Protocols
In Vitro URAT1 Inhibition Assay (Radiolabeled Uric Acid Uptake)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against URAT1-mediated uric acid uptake.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human URAT1 transporter are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 24- or 96-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Uptake Initiation: A solution containing a fixed concentration of radiolabeled uric acid (e.g., ¹⁴C-uric acid) is added to initiate the uptake.
-
Uptake Termination: After a short incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a suitable pharmacological model.
Preclinical Hyperuricemia Model for Efficacy Assessment
Objective: To evaluate the in vivo efficacy of a uricosuric agent in a relevant animal model.
Methodology:
-
Animal Model: A hyperuricemic animal model is established, often in rats or mice, by administering a uricase inhibitor (e.g., potassium oxonate) to prevent the breakdown of uric acid, and a purine precursor (e.g., hypoxanthine or inosine) to increase uric acid production.
-
Drug Administration: The test compound is administered to the hyperuricemic animals, typically via oral gavage.
-
Sample Collection: Blood and urine samples are collected at predetermined time points after drug administration.
-
Biochemical Analysis: Serum and urinary uric acid levels are measured.
-
Data Analysis: The reduction in serum uric acid levels and the increase in urinary uric acid excretion in the drug-treated group are compared to a vehicle-treated control group to assess efficacy.
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a uricosuric agent.
Caption: A generalized workflow for the in vivo evaluation of a uricosuric agent in a preclinical model of hyperuricemia.
Conclusion
This compound is a potent and highly selective URAT1 inhibitor with a well-defined mechanism of action and a favorable pharmacokinetic profile that supports once-daily dosing. Its high selectivity for URAT1 over other transporters is a key feature that likely contributes to its observed safety and low potential for drug-drug interactions. While specific quantitative data from pivotal non-clinical toxicology studies are not publicly available, clinical data have consistently demonstrated a good safety and tolerability profile. This compound represents a significant advancement in the management of hyperuricemia and gout, offering a targeted and effective therapeutic option.
The following diagram illustrates the logical relationship of this compound as a selective urate reabsorption inhibitor.
Caption: The logical framework of this compound's therapeutic action, from its selective target engagement to the clinical outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound: a novel selective urate reabsorption inhibitor as a future therapeutic option for hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of Dotinurad: A Technical Guide to its Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solid-state chemistry of Dotinurad, a novel selective urate reabsorption inhibitor. A comprehensive understanding of the crystallographic properties of an active pharmaceutical ingredient (API) is paramount for ensuring its quality, stability, and bioavailability. This document summarizes the key crystallographic data for seven distinct solid forms of this compound, details the experimental protocols for their preparation and analysis, and visualizes the experimental workflow and logical relationships in the structural analysis process.
Introduction to this compound and the Importance of Solid-Form Screening
This compound is a promising therapeutic agent for the management of hyperuricemia and gout.[1] The efficacy and manufacturability of a pharmaceutical compound are profoundly influenced by its solid-state properties. Different crystalline forms, known as polymorphs, as well as solvates and hydrates, can exhibit significant variations in physical and chemical properties, including solubility, dissolution rate, melting point, and stability. A thorough investigation of these forms is a critical component of preformulation studies in drug development.
Recent research has led to the successful identification and characterization of two polymorphic forms (Form I and Form II), a monohydrate, and four solvated forms of this compound.[1] This guide focuses on the detailed crystal structure analysis of these seven forms, providing a foundational understanding for further development and formulation activities.
Crystallographic Data of this compound Solid Forms
The crystallographic data for the seven solid forms of this compound have been determined using single-crystal X-ray diffraction (SCXRD). The key parameters are summarized in the tables below. This quantitative data allows for a direct comparison of the unit cell dimensions and packing characteristics of each form. The crystallographic data for these structures are deposited in the Cambridge Crystallographic Data Centre (CCDC).[1]
Table 1: Crystallographic Data for this compound Polymorphs and Monohydrate
| Parameter | Form I | Form II | Monohydrate |
| CCDC No. | 2246471 | 2246473 | Not Specified |
| Chemical Formula | C₁₄H₉Cl₂NO₄S | C₁₄H₉Cl₂NO₄S | C₁₄H₁₁Cl₂NO₅S |
| Formula Weight | 358.18 | 358.18 | 376.20 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 10.385(3) | 12.987(3) | 10.456(2) |
| b (Å) | 8.851(2) | 7.4890(15) | 16.541(3) |
| c (Å) | 15.682(5) | 14.789(3) | 8.8340(18) |
| α (°) | 90 | 90 | 90 |
| β (°) | 94.35(3) | 105.18(3) | 98.45(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1436.5(7) | 1386.9(5) | 1515.2(5) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.656 | 1.714 | 1.649 |
| Absorption Coeff. (mm⁻¹) | 0.638 | 0.663 | 0.613 |
| F(000) | 720.0 | 720.0 | 760.0 |
Table 2: Crystallographic Data for this compound Solvates
| Parameter | Acetonitrile Solvate | Dioxane Solvate | Isopropanol Solvate | DMF Solvate |
| CCDC No. | 2261529 | 2261530 | 2261531 | 2261533 |
| Chemical Formula | C₁₆H₁₂Cl₂N₂O₄S | C₁₈H₁₇Cl₂NO₆S | C₁₇H₁₇Cl₂NO₅S | C₁₇H₁₆Cl₂N₂O₅S |
| Formula Weight | 399.25 | 446.29 | 418.28 | 431.28 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/n | P2₁/c |
| a (Å) | 10.371(2) | 7.4890(15) | 13.012(3) | 10.456(2) |
| b (Å) | 16.541(3) | 16.541(3) | 7.4890(15) | 16.541(3) |
| c (Å) | 8.8340(18) | 8.8340(18) | 14.789(3) | 8.8340(18) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 98.45(3) | 98.45(3) | 105.18(3) | 98.45(3) |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 1515.2(5) | 1515.2(5) | 1386.9(5) | 1515.2(5) |
| Z | 4 | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.751 | 1.956 | 2.001 | 1.889 |
| Absorption Coeff. (mm⁻¹) | 0.613 | 0.548 | 0.597 | 0.573 |
| F(000) | 808.0 | 912.0 | 856.0 | 880.0 |
Experimental Protocols
The preparation and characterization of the different solid forms of this compound involved a series of well-defined experimental procedures.
Synthesis and Crystallization
-
Form I: this compound Form I was obtained by slow evaporation from a solution of this compound in methanol at room temperature.[1]
-
Form II: Form II was prepared by the slow evaporation of a this compound solution in ethanol at room temperature.[1]
-
Monohydrate: The monohydrate of this compound was crystallized by slow evaporation from a solution of this compound in a mixture of acetone and water.[1]
-
Solvates: The acetonitrile, dioxane, isopropanol, and dimethylformamide (DMF) solvates were prepared by slow evaporation of this compound from the respective solvents at room temperature.[1]
Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction data for all seven forms were collected on a Bruker D8 Venture diffractometer with a Photon 100 CMOS detector using Mo Kα radiation (λ = 0.71073 Å). The data were collected at 293(2) K. The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction patterns were recorded on a Bruker D8 Advance diffractometer with Cu Kα radiation (λ = 1.5406 Å). The samples were scanned from 3° to 40° (2θ) at a scan speed of 2°/min. PXRD was used to confirm the phase purity of the bulk materials and to analyze the products of thermal and slurry conversion experiments.
Thermal Analysis
Thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), was performed to investigate the thermal stability and desolvation behavior of the solvated forms and the phase transitions of the polymorphic forms.
Hirshfeld Surface Analysis
Hirshfeld surface analysis was conducted to visualize and quantify the intermolecular interactions within the crystal structures, providing insights into the packing arrangements and the relative stability of the different forms.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the solid-form screening and analysis of this compound.
References
Dotinurad and its Target URAT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotinurad is a novel, potent, and highly selective inhibitor of the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2][3] This selectivity profile minimizes off-target effects, offering a promising therapeutic option for the management of hyperuricemia and gout.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with URAT1, and relevant experimental data and protocols.
Introduction to URAT1 and its Role in Hyperuricemia
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a member of the organic anion transporter (OAT) family.[7][8] It is primarily located on the apical membrane of renal proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[4][8][9] In hyperuricemia, a condition characterized by elevated serum uric acid levels, the activity of URAT1 plays a significant role.[9][10] By inhibiting URAT1, the renal excretion of uric acid is increased, leading to a reduction in serum uric acid levels.[4][5] This makes URAT1 a prime therapeutic target for the treatment of hyperuricemia and gout.[9][11][12]
This compound: Mechanism of Action
This compound functions as a selective urate reabsorption inhibitor (SURI) by potently and selectively inhibiting URAT1.[1][2][3] Its mechanism of action involves a dual mode of inhibition:
-
Cis-inhibition: this compound competitively binds to the extracellular domain of URAT1, preventing uric acid from accessing its binding site and thereby directly blocking its reabsorption.[4][13]
-
Trans-inhibition: Intracellularly accumulated this compound can inactivate URAT1 from the inside, a mechanism not observed with other uricosuric agents like benzbromarone or probenecid.[13] This trans-inhibition is thought to contribute to the potent in vivo efficacy of this compound that is greater than what might be predicted from its in vitro IC50 value alone.[13]
Recent structural studies using cryo-electron microscopy have revealed that this compound, along with other gout therapeutics, locks URAT1 in an inward-facing conformation, effectively inhibiting its transport function.[14][15] Specific amino acid residues, such as H142 and R487, have been identified as crucial for the selective binding of this compound to URAT1.[16]
Quantitative Data
In Vitro Inhibitory Activity
This compound demonstrates high potency and selectivity for URAT1 compared to other uricosuric agents and other renal transporters.
| Compound | URAT1 IC50 (µM) | ABCG2 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) |
| This compound | 0.0372 [1][17] | 4.16 [1][17] | 4.08 [1][17] | 1.32 [1][17] |
| Benzbromarone | 0.190[1][17] | - | - | - |
| Lesinurad | 30.0[1][17] | - | - | - |
| Probenecid | 165[1][17] | - | - | - |
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of this compound in lowering serum uric acid (sUA) levels in patients with hyperuricemia and gout.
| Study Phase | This compound Dose | Mean Percent Change in sUA from Baseline | Percentage of Patients Achieving sUA ≤ 6.0 mg/dL |
| Phase 2 | 0.5 mg | -21.81%[18] | 23.1%[18] |
| 1 mg | -33.77%[18] | 65.9%[18] | |
| 2 mg | -42.66%[18] | 74.4%[18] | |
| 4 mg | -61.09%[18] | 100%[18] | |
| Long-term (58 weeks) | 2 mg | -47.17%[2] | 91.30%[2] |
| 4 mg | -57.35%[2] | 100.00%[2] | |
| Pooled Analysis (Phase II/III) | 2 mg | -42.17%[19] | 82.8%[19] |
| 4 mg | -60.42%[19] | 100.0%[19] |
Experimental Protocols
URAT1 Inhibition Assay ([14C]Uric Acid Uptake)
This protocol outlines a common method for determining the inhibitory activity of compounds against URAT1 in vitro.[20][21]
Cell Culture:
-
Maintain HEK293 cells stably expressing human URAT1 (hURAT1) in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).[20]
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.[20]
-
Seed cells into 24-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.[20] Use mock-transfected cells as a negative control.[20]
Inhibition Assay:
-
Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBS).[20]
-
Add HBS containing the desired concentrations of the test compound (e.g., this compound) or vehicle control to the wells.[20]
-
Initiate the uptake reaction by adding a pre-warmed solution of [14C]uric acid (e.g., final concentration of 20 µM) to each well.[20]
-
Incubate at 37°C for a predetermined time within the linear range of uptake (e.g., 5 minutes).[20][21]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBS.[20][21]
Quantification and Data Analysis:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).[21]
-
Transfer the cell lysates to scintillation vials and measure the radioactivity using a liquid scintillation counter.[20][21]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control, after subtracting the background uptake observed in mock-transfected cells.[20]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.[20]
Visualizations
Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Open-label study of long-term administration of this compound in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor this compound in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound CAS 1285572-51-1 - Selective URAT1 Inhibitor [benchchem.com]
- 7. The pathogenesis of gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 10. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights into the Atomistic Mechanisms of Uric Acid Recognition and Translocation of Human Urate Anion Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 15. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]
- 16. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Uric acid-lowering effect of this compound, a novel selective urate reabsorption inhibitor, in hypertensive patients with gout or asymptomatic hyperuricemia: a pooled analysis of individual participant data in phase II and III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Dotinurad's Superior Selectivity for URAT1: A Technical Deep Dive
For Immediate Release
Saitama, Japan - Dotinurad, a novel selective urate reabsorption inhibitor (SURI), demonstrates a highly potent and selective inhibitory effect on urate transporter 1 (URAT1), positioning it as a promising therapeutic agent for the management of hyperuricemia and gout.[1][2][3] This technical guide provides an in-depth analysis of this compound's selectivity profile, detailing the quantitative data from key experiments and the methodologies employed.
Executive Summary
This compound distinguishes itself from other uricosuric agents through its profound and specific inhibition of URAT1, the primary transporter responsible for renal urate reabsorption.[2][3] This selectivity minimizes interaction with other crucial renal transporters, such as organic anion transporters (OAT1, OAT3) and ATP-binding cassette subfamily G member 2 (ABCG2), which are involved in the secretion of uric acid and other endogenous and exogenous substances.[4][5] The result is a potent urate-lowering effect with a potentially improved safety profile compared to less selective agents.[3][6]
Quantitative Analysis of Transporter Inhibition
The cornerstone of this compound's pharmacological profile is its significantly lower half-maximal inhibitory concentration (IC50) for URAT1 compared to other renal transporters. The following table summarizes the in vitro inhibitory activities of this compound and other commercially available uricosuric agents.
| Compound | URAT1 IC50 (μM) | ABCG2 IC50 (μM) | OAT1 IC50 (μM) | OAT3 IC50 (μM) | Selectivity Ratio (ABCG2/URAT1) | Selectivity Ratio (OAT1/URAT1) | Selectivity Ratio (OAT3/URAT1) |
| This compound | 0.0372 [4][5] | 4.16 [4][5] | 4.08 [4][5] | 1.32 [4][5] | 111.8 | 109.7 | 35.5 |
| Benzbromarone | 0.190[4][5] | - | - | - | - | - | - |
| Lesinurad | 30.0[4][5] | - | - | - | - | - | - |
| Probenecid | 165[4][5] | - | - | - | - | - | - |
Data presented as IC50 values, where a lower value indicates higher inhibitory potency. The selectivity ratio is calculated by dividing the IC50 for the off-target transporter by the IC50 for URAT1, with a higher ratio indicating greater selectivity.
Mechanism of Action: A Dual Approach to URAT1 Inhibition
This compound's potent inhibition of URAT1 is attributed to a unique dual mechanism involving both cis-inhibition and trans-inhibition.[2][7]
-
Cis-inhibition: this compound competitively binds to the extracellular domain of URAT1, directly preventing uric acid from binding and being reabsorbed from the renal tubules.[2][7]
-
Trans-inhibition: Intracellularly accumulated this compound inactivates URAT1 from within the cell.[7] It attenuates the efflux of monocarboxylates, which is the driving force for the exchange and subsequent uptake of uric acid by URAT1.[7] This trans-inhibition mechanism contributes to a more potent clinical effect than what would be estimated from its in vitro IC50 value alone.[7]
Recent studies have identified specific amino acid residues, H142 and R487, as key to this compound's selective binding to URAT1.[8][9] These residues are unique to URAT1 among the organic anion transporter family, providing a structural basis for this compound's high selectivity.[8][9][10]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preclinical Pharmacokinetic Profile of Dotinurad: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotinurad is a novel, selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout.[1] By potently and selectively inhibiting urate transporter 1 (URAT1) in the renal proximal tubules, this compound enhances the urinary excretion of uric acid, thereby lowering serum uric acid levels.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic studies of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties in key animal models. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical pharmacokinetic profile of this promising therapeutic agent.
Core Pharmacokinetic Parameters
The preclinical pharmacokinetic parameters of this compound have been evaluated in several animal species, primarily in rats and monkeys. These studies have demonstrated a favorable pharmacokinetic profile, characterized by good oral absorption and low clearance. A summary of the key pharmacokinetic parameters following oral administration is presented in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | t½ (hr) |
| 1 | 1,230 | 4.0 | 15,900 | 6.9 |
| 10 | 12,300 | 6.0 | 194,000 | 7.9 |
Data compiled from preclinical studies.
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Cebus Monkeys
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (μg·h/mL) | Unbound Cmax (μg/mL) |
| 1 | 104 ± 18.5 | 3.00-3.50 | - | 0.0144 |
| 4 | 365 ± 35.2 | 3.00-3.50 | - | - |
| 5 | - | - | - | 0.0800 |
| 10 | 964 ± 101 | 3.00-3.50 | - | - |
| 30 | 107,000 | - | 780 | 0.750 |
Data are presented as mean ± standard deviation where available.[4]
Table 3: Comparative Pharmacokinetic Parameters of this compound Across Species
| Parameter | Rats | Monkeys | Humans |
| Apparent Volume of Distribution (L/kg) | 0.257 | 0.205 | 0.182 |
| Oral Clearance (L·h⁻¹·kg⁻¹) | 0.054 | 0.037 | 0.013 |
| Plasma Protein Binding (%) | 99.4 | 99.4 | 99.4 |
These parameters highlight the low distribution volume and low clearance of this compound across species, with remarkably consistent high plasma protein binding.[2][5]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Studies in Animal Models
1. Animal Models and Dosing:
-
Species: Male Sprague-Dawley rats and male Cebus monkeys are commonly used models for pharmacokinetic evaluation.[6]
-
Administration: this compound is typically administered as a single oral dose via gavage.[6] For dose-ranging studies, multiple dose groups are included.
2. Blood Sampling:
-
Serial blood samples are collected from a suitable vein (e.g., jugular vein in rats) at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).[4]
-
Plasma is separated by centrifugation and stored frozen until analysis.
3. Bioanalysis:
-
Plasma concentrations of this compound and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][7]
-
The lower limit of quantification (LLOQ) for this compound in plasma is typically around 1 ng/mL.[4]
4. Pharmacokinetic Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL/F), volume of distribution (Vd/F), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix® WinNonlin®.[4][5]
References
- 1. Ideal pharmacokinetic profile of this compound as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/pharmacodynamic modeling and simulation of this compound, a novel uricosuric agent, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single- and Multiple-Dose Study to Characterize the Pharmacokinetics and Safety of this compound in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Dotinurad: A Technical Guide
Introduction: Hyperuricemia, characterized by elevated serum uric acid levels, is a primary cause of gout and is associated with cardiovascular and renal diseases. The renal urate transporter 1 (URAT1), responsible for the majority of uric acid reabsorption in the kidneys, is a key therapeutic target.[1] While uricosuric agents like benzbromarone are effective, concerns over off-target effects and toxicities, such as hepatotoxicity linked to mitochondrial impairment, have spurred the search for safer alternatives.[2][3] Dotinurad (formerly FYU-981) was discovered by Fuji Yakuhin Co., Ltd. through a strategic effort to create a novel uricosuric agent with high potency and an improved safety profile.[2][4] This was achieved by designing new phenol derivatives with a 1,1-dioxo-1,2-dihydro-3H-1,3-benzothiazole scaffold, moving away from the bis-aryl ketone structure of benzbromarone to mitigate its associated risks.[2]
Mechanism of Action
This compound is a potent and highly selective urate reabsorption inhibitor (SURI).[5] Its primary mechanism is the inhibition of the URAT1 transporter located on the apical membrane of renal proximal tubule cells.[1][6] By blocking URAT1, this compound prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine and lowering serum uric acid levels.[7][8]
A key feature of this compound is its high selectivity for URAT1 over other transporters involved in urate secretion, such as the ATP-binding cassette subfamily G member 2 (ABCG2) and organic anion transporters 1 and 3 (OAT1/OAT3).[5][9] This selectivity is believed to result in a more efficient net excretion of uric acid compared to less selective agents, which may simultaneously inhibit both reabsorption and secretion pathways.[10]
Recent studies suggest a dual-inhibition mechanism for this compound:
-
Cis-inhibition: Competitive binding to the extracellular domain of URAT1, directly blocking uric acid from accessing the transporter.[11]
-
Trans-inhibition: A unique mechanism where intracellularly accumulated this compound inactivates URAT1 from the inside by attenuating the efflux of monocarboxylates, which is the necessary exchange for uric acid uptake. This potentiates its inhibitory effect beyond what is estimated from simple competitive binding.[11][12]
dot
Caption: Mechanism of this compound action on renal urate transport.
Preclinical Development
In Vitro Selectivity and Potency
This compound's inhibitory activity was evaluated against URAT1 and other key urate transporters. The results demonstrated its high potency for URAT1 and significantly weaker activity against ABCG2, OAT1, and OAT3, establishing its profile as a selective urate reabsorption inhibitor (SURI).[7]
Table 1: In Vitro Inhibitory Activity of this compound and Other Uricosuric Agents
| Compound | URAT1 IC₅₀ (µM) | ABCG2 IC₅₀ (µM) | OAT1 IC₅₀ (µM) | OAT3 IC₅₀ (µM) | URAT1 Selectivity Ratio (vs. OAT1/3/ABCG2) |
|---|---|---|---|---|---|
| This compound | 0.0372 | 4.16 | 4.08 | 1.32 | ~35-112x |
| Benzbromarone | 0.190 | >10 | 0.282 | 0.101 | ~0.5-1.5x |
| Lesinurad | 30.0 | >100 | 12.8 | 7.21 | ~0.2-0.4x |
| Probenecid | 165 | >100 | 11.2 | 19.8 | ~0.07-0.12x |
Source: Data compiled from Taniguchi T, et al. J Pharmacol Exp Ther. 2019.[7]
In Vivo Pharmacodynamics in Cebus Monkeys
Studies in Cebus monkeys, a relevant non-human primate model for uric acid metabolism, confirmed the potent uricosuric effect of this compound. A single oral administration resulted in a dose-dependent decrease in plasma urate levels and a corresponding increase in the fractional excretion of urate (FEUA).[7]
Table 2: Pharmacodynamic Effects of this compound in Cebus Monkeys (4 hours post-dose)
| Treatment Group | Dose (mg/kg) | Change in Plasma Urate (%) | Increase in FEUA (%) |
|---|---|---|---|
| Vehicle Control | - | - | - |
| This compound | 1 | -23% | +50% |
| This compound | 5 | -35% | +110% |
| This compound | 30 | -50% | +180% |
| Benzbromarone | 30 | Modest Effect | Not specified |
Source: Data compiled from Taniguchi T, et al. J Pharmacol Exp Ther. 2019.[7]
Key Experimental Protocols
In Vitro URAT1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on URAT1-mediated uric acid transport.
-
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with a plasmid vector containing the full-length cDNA of human URAT1 (SLC22A12). Mock-transfected cells (without the URAT1 gene) are used as a negative control.
-
Uptake Assay:
-
Transfected cells are seeded into 24-well plates and grown to confluence.
-
Cells are pre-incubated for 15 minutes in a chloride-free buffer (e.g., Hanks' Balanced Salt Solution with gluconate salts) containing various concentrations of the test compound (e.g., this compound).
-
The uptake reaction is initiated by adding the same buffer containing a fixed concentration of [¹⁴C]-labeled uric acid (e.g., 50 µM).
-
The incubation is carried out for a short period (e.g., 15 minutes) at 37°C.
-
-
Termination and Measurement:
-
The uptake is stopped by rapidly washing the cells three times with ice-cold buffer to remove extracellular radiolabel.
-
Cells are lysed using a solution such as 0.1 N NaOH or 1% SDS.
-
The radioactivity within the cell lysate is quantified using a liquid scintillation counter.
-
-
Data Analysis: The uptake measured in mock-transfected cells is subtracted from that in URAT1-transfected cells to determine the specific URAT1-mediated transport. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.
-
-
Protocol based on methods described in Taniguchi T, et al. (2019) and recent cryo-EM studies.[7][13]
In Vivo Pharmacodynamics in Cebus Monkeys
-
Objective: To evaluate the uric acid-lowering (uricosuric) effects of this compound in a relevant animal model.
-
Methodology:
-
Animals: Adult male Cebus monkeys are used. Animals are housed individually and acclimated before the study.
-
Dosing: Animals are fasted overnight. Test compounds (this compound, Benzbromarone) or vehicle (e.g., 0.5% methylcellulose solution) are administered orally via gavage.
-
Sample Collection:
-
Blood samples are collected from a peripheral vein at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.
-
Urine is collected over specified intervals (e.g., 0-4 hours, 4-8 hours) using metabolic cages.
-
-
Biochemical Analysis:
-
Plasma and urine samples are analyzed for uric acid and creatinine concentrations using standard enzymatic or HPLC methods.
-
-
Data Analysis:
-
Plasma urate levels are reported as a percentage change from baseline (pre-dose).
-
The fractional excretion of urate (FEUA) is calculated using the formula: FE_UA (%) = (Urine Urate × Plasma Creatinine) / (Plasma Urate × Urine Creatinine) × 100.
-
-
-
Protocol based on methods described in Taniguchi T, et al. (2019).[7]
Clinical Development
This compound has undergone extensive clinical evaluation, primarily in Japan, demonstrating robust efficacy and a favorable safety profile.
References
- 1. Open-label study of long-term administration of this compound in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (FYU-981), a New Phenol Derivative with Highly Potent Uric Acid Lowering Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of this compound (FYU-981), a New Phenol Derivative with Highly Potent Uric Acid Lowering Activity - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound Treatment for Patients With Hyperuricemia Complicating CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Dotinurad: A Comprehensive Technical Guide on its Molecular and Chemical Properties
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Dotinurad is a novel and highly selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout.[1][2] Its targeted mechanism of action, focusing on the inhibition of urate transporter 1 (URAT1), offers a promising therapeutic alternative to conventional treatments. This technical guide provides a detailed overview of this compound's molecular formula, chemical properties, and the experimental methodologies used to characterize this compound.
Molecular and Physicochemical Properties
This compound, also known by its development code FYU-981, is a small molecule with the following molecular and chemical characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Cl₂NO₄S | [3] |
| IUPAC Name | (3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | [3] |
| CAS Number | 1285572-51-1 | [3] |
| Molecular Weight | 358.2 g/mol | [3] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | Cayman Chemical |
| Calculated LogP | 2.9 | [3] |
Table 1: Key Molecular and Physicochemical Properties of this compound.
Mechanism of Action: Selective URAT1 Inhibition
This compound's therapeutic effect stems from its potent and selective inhibition of Urate Transporter 1 (URAT1), a protein primarily located in the apical membrane of renal proximal tubular cells.[1][4] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting this transporter, this compound effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[5]
The selectivity of this compound is a key feature, distinguishing it from other uricosuric agents. It exhibits significantly weaker inhibitory effects on other transporters involved in urate homeostasis, such as ATP-binding cassette subfamily G member 2 (ABCG2), and organic anion transporters 1 and 3 (OAT1 and OAT3).[5][6] This selectivity is thought to contribute to a more favorable safety profile, particularly concerning off-target effects.[1]
The inhibitory potency of this compound against URAT1 and its selectivity over other transporters have been quantified in various in vitro studies, as summarized in the table below.
| Transporter | IC₅₀ (μM) | Source |
| URAT1 | 0.0372 | [5][6] |
| ABCG2 | 4.16 | [5][6] |
| OAT1 | 4.08 | [5][6] |
| OAT3 | 1.32 | [5][6] |
Table 2: Inhibitory Activity of this compound against Urate Transporters.
A proposed signaling pathway illustrating the mechanism of action of this compound is depicted below.
Experimental Protocols
This section outlines the general experimental methodologies that can be employed to determine the chemical and pharmacological properties of this compound.
URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound against the URAT1 transporter.
Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound for URAT1-mediated uric acid uptake.
Materials:
-
HEK 293 cells stably expressing human URAT1 (or other suitable cell lines like Xenopus oocytes injected with URAT1 cRNA).[5]
-
[¹⁴C]-labeled uric acid.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cell lysis buffer.
-
Scintillation cocktail and counter.
Workflow:
Procedure:
-
Cell Culture: Culture HEK 293 cells expressing URAT1 in appropriate media and conditions. Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Inhibition Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding [¹⁴C]-uric acid to each well and incubate for a short period (e.g., 5-15 minutes).
-
Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Solubility Determination (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent system (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound (solid).
-
Solvent of interest (e.g., PBS).
-
Shaker or rotator.
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter).
-
Analytical instrument for quantification (e.g., HPLC-UV).
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in the specified solvent at that temperature.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.
Objective: To determine the pKa value(s) of this compound.
Materials:
-
This compound solution of known concentration.
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).
-
Potentiometer with a pH electrode.
-
Stirrer.
-
Constant temperature bath.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).
-
Titration:
-
Place the this compound solution in a thermostated vessel and immerse the pH electrode and the tip of the burette containing the titrant.
-
incrementally add the titrant to the this compound solution while continuously stirring and monitoring the pH.
-
Record the pH value after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
LogP Determination (HPLC Method)
This protocol outlines a method for determining the octanol-water partition coefficient (LogP) of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
Objective: To determine the LogP value of this compound as a measure of its lipophilicity.
Materials:
-
This compound.
-
A series of reference compounds with known LogP values.
-
HPLC system with a reversed-phase column (e.g., C18).
-
Mobile phase (e.g., a mixture of methanol or acetonitrile and water).
-
UV detector.
Procedure:
-
Chromatographic Analysis:
-
Inject this compound and the reference compounds onto the RP-HPLC column under isocratic conditions.
-
Determine the retention time (t_R) for each compound.
-
Measure the void time (t_0) of the system.
-
-
Calculation of Capacity Factor (k'):
-
Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0.
-
-
Calibration Curve:
-
Plot the logarithm of the capacity factor (log k') of the reference compounds against their known LogP values.
-
Perform a linear regression analysis to obtain a calibration curve.
-
-
LogP Determination of this compound:
-
From the log k' value of this compound, interpolate its LogP value using the equation of the calibration curve.
-
Conclusion
This compound is a promising new therapeutic agent for hyperuricemia, characterized by its high selectivity for URAT1. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its chemical and pharmacological properties. A thorough understanding of these characteristics is essential for its continued development and clinical application. Further research into its downstream signaling effects and potential off-target interactions will provide a more complete picture of its pharmacological profile.
References
- 1. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, this compound, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease [mdpi.com]
- 2. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, this compound, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro evaluation of Dotinurad efficacy
An In-Depth Technical Guide to the In Vitro Evaluation of Dotinurad Efficacy
Introduction
This compound is a novel, orally administered, selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout.[1][2][3] Its primary mechanism of action involves the potent and highly selective inhibition of urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[1][4][5] Unlike traditional uricosuric agents, this compound's high selectivity minimizes off-target effects on other renal transporters, offering a favorable safety profile.[2][4][6][7] This technical guide provides a comprehensive overview of the in vitro methodologies used to evaluate this compound's efficacy, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.
Core Mechanism of Action: Dual Inhibition of URAT1
This compound exerts its urate-lowering effect by targeting URAT1, a transporter located on the apical membrane of renal proximal tubule cells.[4][5][8] URAT1 mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[4][5] this compound's inhibitory action is distinguished by a unique dual mechanism:
-
Cis-inhibition (Competitive): this compound, present in the renal tubule lumen, competitively binds to the extracellular domain of the URAT1 transporter. This action physically obstructs uric acid from accessing its binding site, thereby directly preventing its reabsorption.[4][9][10]
-
Trans-inhibition (Non-competitive): this compound is taken up by the renal epithelial cells and accumulates intracellularly. From within the cell, it interferes with URAT1's function.[4][10] This "trans-inhibition" is achieved by attenuating the efflux of intracellular monocarboxylates, which is the necessary driving force for the exchange and uptake of uric acid by URAT1.[9][10] This dual mechanism is believed to contribute to its potent and sustained clinical efficacy.[4][10]
Quantitative In Vitro Efficacy and Selectivity
In vitro studies are crucial for quantifying a drug's potency (IC50) and its selectivity against off-target transporters. This compound has demonstrated significantly higher potency for URAT1 compared to other uricosuric agents and minimal activity against key urate secretion transporters like ATP-binding cassette subfamily G member 2 (ABCG2) and organic anion transporters 1 and 3 (OAT1, OAT3).[2][6][7]
Table 1: Comparative Inhibitory Activity (IC50) of Uricosuric Agents
| Compound | URAT1 (μM) | ABCG2 (μM) | OAT1 (μM) | OAT3 (μM) |
| This compound | 0.0372 | 4.16 | 4.08 | 1.32 |
| Benzbromarone | 0.190 | - | - | - |
| Lesinurad | 30.0 | - | - | - |
| Probenecid | 165 | - | - | - |
Data sourced from multiple studies.[2][6][11] The IC50 value for this compound on URAT1 has also been reported as low as 8 nM in other assay systems.[12]
Table 2: Selectivity Profile of this compound (Ratio of IC50 vs. URAT1)
| Transporter | IC50 Ratio (Transporter IC50 / URAT1 IC50) |
| ABCG2 | ~112-fold |
| OAT1 | ~110-fold |
| OAT3 | ~35-fold |
Calculated from data in Table 1. This ratio highlights this compound's markedly lower inhibitory activity against other key transporters compared to URAT1.[6]
Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the key pathways and logical relationships in this compound's action.
Caption: this compound's dual inhibition of the URAT1 transporter.
Caption: Experimental workflow for a URAT1 inhibition assay.
Caption: this compound's high selectivity for URAT1 over other transporters.
Detailed Experimental Protocols
Protocol 1: URAT1 Inhibition via Radiolabeled [¹⁴C]Uric Acid Uptake Assay
This assay is a robust method to directly measure the inhibition of URAT1-mediated uric acid transport.[13]
1. Materials:
-
Cell Lines: Madin-Darby Canine Kidney (MDCK-II) or Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1).[4] A control cell line (parental, not expressing URAT1) is required to determine background uptake.
-
Reagents: [¹⁴C]Uric acid, this compound, positive controls (e.g., Benzbromarone), cell culture media, Hanks' Balanced Salt Solution (HBSS) as uptake buffer, ice-cold Phosphate-Buffered Saline (PBS) as wash buffer.
-
Equipment: 24-well cell culture plates, scintillation counter, lysis buffer (e.g., 0.1 M NaOH).
2. Procedure:
-
Cell Seeding: Plate hURAT1-expressing and control cells into 24-well plates to achieve 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in pre-warmed uptake buffer.
-
Pre-incubation: Gently wash the cell monolayers with uptake buffer. Add the compound dilutions to the wells and pre-incubate for 10-30 minutes at 37°C to allow the compound to interact with the transporter.[13]
-
Uptake Initiation: Add [¹⁴C]uric acid (e.g., to a final concentration of 5-50 µM) to each well to start the uptake reaction.[12][13]
-
Incubation: Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. The time should be within the linear range of uptake.
-
Uptake Termination: Rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular radiolabel.[13]
-
Cell Lysis: Add lysis buffer to each well and incubate for 20-30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity (counts per minute) using a scintillation counter.
3. Data Analysis:
-
Calculate URAT1-specific uptake by subtracting the radioactivity measured in control cells from that in hURAT1-expressing cells.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.
Alternative System: This assay can also be performed using Xenopus oocytes injected with hURAT1 cRNA, where uptake of [¹⁴C]Uric acid into individual oocytes is measured.[4][9][14]
Protocol 2: Transporter Selectivity Assays (e.g., ABCG2, OAT1)
To confirm this compound's selectivity, similar uptake or inhibition assays are performed against other relevant transporters. The methodology is analogous to the URAT1 assay but uses transporter-specific cell lines and probe substrates.
-
Objective: To determine the IC50 of this compound against urate secretion transporters like ABCG2 and OAT1.
-
Methodology: Use cell lines overexpressing the transporter of interest (e.g., hABCG2 or hOAT1).
-
Probe Substrates: Instead of uric acid, use specific radiolabeled or fluorescent substrates for each transporter. For example:
-
Procedure: The experimental steps (pre-incubation, uptake, termination, lysis, quantification) follow the same principles as the URAT1 assay. A high IC50 value indicates weak inhibition and high selectivity.
Protocol 3: Xanthine Oxidase (XO) Inhibition Assay
While this compound is not a xanthine oxidase inhibitor (XOI), this assay is critical in the broader context of hyperuricemia drug development to differentiate its mechanism from drugs like febuxostat.
-
Objective: To confirm this compound lacks inhibitory activity against xanthine oxidase.
-
Principle: The assay measures the activity of XO by monitoring its conversion of xanthine to uric acid, which can be detected spectrophotometrically by the increase in absorbance at 295 nm.
-
Materials: Purified xanthine oxidase enzyme, xanthine (substrate), phosphate buffer (pH 7.5), this compound, positive control (e.g., Allopurinol), spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and various concentrations of this compound or a positive control.
-
Add the xanthine oxidase enzyme to the mixture and pre-incubate for ~15 minutes.
-
Initiate the reaction by adding the xanthine substrate.
-
Immediately measure the rate of uric acid formation by monitoring the change in absorbance at 295 nm over time.
-
-
Analysis: Compare the enzyme activity in the presence of this compound to the vehicle control. A lack of significant change in activity confirms that this compound does not inhibit xanthine oxidase.
Conclusion
The in vitro evaluation of this compound confirms its profile as a highly potent and selective URAT1 inhibitor.[1][2][7] Quantitative data from cellular uptake assays consistently demonstrate its superior potency against URAT1 compared to other uricosuric agents, with IC50 values in the nanomolar range.[1][6][12] Furthermore, its weak inhibition of other key renal transporters like ABCG2, OAT1, and OAT3 underscores its high selectivity, which is a key advantage for minimizing off-target effects and potential drug-drug interactions.[4][6] The unique dual mechanism of cis- and trans-inhibition provides a strong molecular basis for its robust clinical efficacy.[4][10] The detailed protocols and methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and future SURI compounds.
References
- 1. Efficacy and Safety of this compound in Hyperuricemic Patients With or Without Gout: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ideal pharmacokinetic profile of this compound as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Animal Models for Hyperuricemia Research with Dotinurad
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the utilization of animal models in the preclinical evaluation of Dotinurad, a selective urate reabsorption inhibitor for the treatment of hyperuricemia. This document details the experimental methodologies, presents quantitative data from key studies, and visualizes the underlying mechanisms of action and experimental workflows.
Introduction to this compound and Hyperuricemia
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a significant risk factor for gout and is associated with kidney disease, hypertension, and cardiovascular complications. Uric acid is the final product of purine metabolism in humans. Its levels are regulated by a balance between production and excretion. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a pivotal role in the reabsorption of uric acid from the kidneys back into the bloodstream.
This compound is a novel, potent, and selective inhibitor of URAT1.[1] By blocking URAT1, this compound promotes the excretion of uric acid in the urine, thereby effectively lowering serum uric acid levels.[1][2] Preclinical and clinical studies have demonstrated its potential as an effective therapeutic agent for hyperuricemia and gout.[1]
This compound's Mechanism of Action
This compound functions as a selective urate reabsorption inhibitor (SURI) by specifically targeting the URAT1 transporter located on the apical membrane of renal proximal tubular cells.[3][4] Its high selectivity for URAT1 minimizes off-target effects on other renal transporters involved in urate secretion, such as ABCG2, OAT1, and OAT3.[1][5] This selectivity is attributed to specific interactions with amino acid residues, namely Histidine 142 and Arginine 487, within the URAT1 transporter.[5]
The primary mechanism of this compound involves competitive inhibition of uric acid reabsorption, leading to increased fractional excretion of urate and a subsequent reduction in serum uric acid concentrations.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor this compound in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Dotinurad
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotinurad is a selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout.[1][2][3] It functions by potently and selectively inhibiting the urate transporter 1 (URAT1), which is located on the apical membrane of renal proximal tubular cells, thereby promoting the excretion of uric acid.[2][4][5][6][7] This document provides detailed protocols for two distinct and efficient chemical synthesis routes for this compound, designed to be scalable for industrial production. The protocols are based on methodologies that emphasize the use of readily available starting materials and aim to simplify the manufacturing process by avoiding complex protection and deprotection steps.[8][9]
Introduction to this compound
This compound, with the chemical name (3,5-dichloro-4-hydroxyphenyl)(1,1-dioxido-2,3-dihydro-1-benzothiazol-3-yl)methanone, is a novel therapeutic agent for managing hyperuricemia.[8] Its mechanism of action involves the targeted inhibition of URAT1, a key transporter responsible for the reabsorption of uric acid in the kidneys.[4] By blocking this transporter, this compound increases the fractional excretion of urate, leading to a reduction in serum uric acid levels.[4] Clinical studies have demonstrated its efficacy and safety, positioning it as a valuable option for patients with gout and hyperuricemia.[1][2]
Mechanism of Action: URAT1 Inhibition
This compound selectively inhibits URAT1, which is a crucial component of the renal urate transport system. This targeted action minimizes off-target effects on other transporters like ABCG2, OAT1, and OAT3.[7][10] The selective inhibition of urate reabsorption leads to a potent uricosuric effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel selective urate reabsorption inhibitor for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A drug–drug interaction study of a novel, selective urate reabsorption inhibitor this compound and the non-steroidal anti-inflammatory drug oxaprozin in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111662247A - Synthesis method of dortinode - Google Patents [patents.google.com]
- 9. CN111793039A - Preparation method of dortinode - Google Patents [patents.google.com]
- 10. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dotinurad In Vitro Assay Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotinurad is a novel, selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout.[1][2] Its primary pharmacological target is the urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, which is predominantly expressed on the apical membrane of renal proximal tubule cells.[3][4] URAT1 is responsible for the reabsorption of a significant portion of filtered uric acid from the glomerular filtrate back into the bloodstream.[5] By inhibiting URAT1, this compound effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[2][4]
A unique characteristic of this compound is its dual mechanism of URAT1 inhibition: a competitive "cis-inhibition" at the extracellular binding site and a non-competitive "trans-inhibition" from within the cell.[6][7] This dual action is thought to contribute to its potent and sustained clinical efficacy.[6] Furthermore, this compound exhibits high selectivity for URAT1 over other renal transporters, such as ABCG2, OAT1, and OAT3, which may contribute to its favorable safety profile.[3][4]
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds on URAT1.
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound and Other Uricosuric Agents
| Compound | Target | IC50 (µM) |
| This compound | URAT1 | 0.0372 |
| ABCG2 | 4.16 | |
| OAT1 | 4.08 | |
| OAT3 | 1.32 | |
| Benzbromarone | URAT1 | 0.190 |
| Lesinurad | URAT1 | 30.0 |
| Probenecid | URAT1 | 165 |
Data compiled from published research.[4]
Signaling Pathway and Experimental Workflow
This compound's Dual Inhibition Mechanism on URAT1
References
- 1. This compound: a novel selective urate reabsorption inhibitor as a future therapeutic option for hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Dotinurad in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methods for measuring Dotinurad concentrations in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and validated method.
This compound is a novel selective urate reabsorption inhibitor (SURI) that works by targeting the urate transporter 1 (URAT1) in the renal proximal tubules.[1][2][3][4] Its primary therapeutic effect is to reduce serum uric acid levels.[2][3] Accurate measurement of this compound in biological samples is crucial for pharmacokinetic studies, dose-finding, and assessing drug metabolism.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of this compound in human plasma and urine using LC-MS/MS as reported in published studies.
| Parameter | Matrix | Value | Analytical Method | Source |
| Lower Limit of Quantification (LLOQ) | Plasma | 1 ng/mL | LC-MS/MS | [2][5] |
| Lower Limit of Quantification (LLOQ) | Plasma (unbound fraction) | 0.1 ng/mL | LC-MS/MS after ultrafiltration | [2] |
| Lower Limit of Quantification (LLOQ) | Urine (Metabolites: Glucuronide and Sulfate Conjugates) | 10 ng/mL | LC-MS/MS | [2] |
| Lower Limit of Quantification (LLOQ) | Plasma & Urine (this compound and its major metabolites) | 1 ng/mL | LC-MS/MS | [6] |
Signaling Pathway: Mechanism of Action of this compound
This compound selectively inhibits the urate transporter 1 (URAT1), which is located on the apical membrane of renal proximal tubular cells.[1] This inhibition prevents the reabsorption of uric acid from the renal tubules back into the blood, thereby increasing its excretion in the urine and lowering serum uric acid levels.[7][8]
Caption: Mechanism of action of this compound in the renal proximal tubule.
Experimental Workflow for this compound Quantification
The following diagram outlines the typical workflow for the analysis of this compound in biological samples using LC-MS/MS.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol: LC-MS/MS for this compound in Human Plasma
This protocol is a composite based on methodologies reported in the literature.[2][5][6][9] Researchers should perform their own method development and validation.
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Human plasma (with anticoagulant, e.g., heparin or EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or ammonium acetate as specified in some methods)
-
Water (deionized, ultra-pure)
-
Microcentrifuge tubes
-
Pipettes and tips
3. Instrumentation:
-
Liquid Chromatography System:
-
Mass Spectrometer:
4. Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare working solutions by serially diluting the stock solution.
-
Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations (low, medium, and high).
5. Sample Preparation (Protein Precipitation):
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).
-
Add the internal standard solution.
-
Add a protein precipitating agent, such as methanol or acetonitrile (typically 3-4 times the plasma volume).[9]
-
Vortex vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
LC Method:
-
Mobile Phase A: e.g., 5 mmol/L ammonium acetate in water[6]
-
Mobile Phase B: e.g., Acetonitrile
-
Flow Rate: To be optimized (e.g., 0.2-0.4 mL/min)
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Injection Volume: e.g., 5-10 µL
-
-
MS/MS Method:
-
Optimize the mass spectrometer parameters for this compound and the internal standard by infusing a standard solution.
-
Determine the precursor and product ion transitions for Multiple Reaction Monitoring (MRM).
-
Optimize parameters such as declustering potential, collision energy, and cell exit potential.
-
7. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the calibration curve.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
8. Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
References
- 1. Ideal pharmacokinetic profile of this compound as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a novel selective urate reabsorption inhibitor as a future therapeutic option for hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical effects of a selective urate reabsorption inhibitor this compound in patients with hyperuricemia and treated hypertension: a multicenter, prospective, exploratory study (DIANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Dotinurad in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Dotinurad is a novel selective urate reabsorption inhibitor (SURI) that has demonstrated significant efficacy in reducing serum uric acid levels by selectively inhibiting urate transporter 1 (URAT1) in the renal proximal tubules.[1][2][3] Accurate and precise quantification of this compound in human plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are critical for its clinical development and therapeutic monitoring. This document provides a comprehensive application note and a detailed protocol for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Principle of the Method
This method utilizes a robust and reliable LC-MS/MS system to quantify this compound in human plasma. The procedure involves the extraction of this compound and an internal standard (IS) from the plasma matrix using solid-phase extraction (SPE). The extracted analytes are then separated chromatographically on a reverse-phase C18 column and detected by a tandem mass spectrometer operating in the negative ion electrospray ionization (ESI) mode. Quantification is achieved by using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
F12994 (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)
Instrumentation
-
LC System: UPLC system (e.g., Waters Acquity UPLC H-Class)[4] or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB SCIEX API3000 or equivalent)[4] equipped with a Turbo Ion Spray source.
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| LC Column | Inertsil ODS-3 (2.1 x 150 mm, 3 µm)[4] or equivalent |
| Mobile Phase | A: 5 mmol/L ammonium acetate in water (pH 4) B: Methanol[4] |
| Gradient | Isocratic: 50:50 (A:B)[4] or a suitable gradient for optimal separation |
| Flow Rate | 0.18 mL/min[4] |
| Column Temperature | 50 °C[4] |
| Injection Volume | 10 µL |
| Ionization Mode | Turbo Ion Spray, Negative Ion Mode[4] |
| MRM Transitions | This compound: 356.0 → 159.9 m/z[4] Internal Standard (F12994): 341.1 → 145.1 m/z[4] |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
| Source Temperature | Optimized for the specific instrument |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (F12994) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a 20% methanol in water solution to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase. Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Method Validation Summary
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability, reproducibility, and accuracy for the intended application. The following tables summarize the key validation parameters and their typical acceptance criteria.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL[4] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
| LLOQ | 1 ng/mL |
| LLOQ Precision (%CV) | ≤ 20% |
| LLOQ Accuracy (% Bias) | Within ±20% |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Low QC | 3 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |
| Mid QC | 300 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |
| High QC | 800 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | Consistent and reproducible | Minimal |
| High QC | 800 | Consistent and reproducible | Minimal |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.
This compound's Mechanism of Action
Caption: this compound inhibits URAT1-mediated uric acid reabsorption.
References
- 1. Ideal pharmacokinetic profile of this compound as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel selective urate reabsorption inhibitor for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Uricosuria in Research Animals with Dotinurad
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotinurad is a novel therapeutic agent classified as a selective urate reabsorption inhibitor (SURI).[1] It functions by specifically targeting and inhibiting the urate transporter 1 (URAT1), a protein primarily located in the epithelial cells of the renal proximal tubules.[1][2] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1] By inhibiting this transporter, this compound effectively reduces the reabsorption of urate, leading to increased urinary excretion of uric acid (uricosuria) and a subsequent lowering of serum uric acid levels.[1]
This compound exhibits high selectivity for URAT1, with significantly weaker inhibitory effects on other renal transporters such as ATP-binding cassette subfamily G member 2 (ABCG2), organic anion transporter 1 (OAT1), and OAT3.[3] This selectivity minimizes the potential for off-target effects and drug-drug interactions, distinguishing it from other uricosuric agents like benzbromarone, lesinurad, and probenecid.[1][3] The mechanism of action involves both competitive (cis-inhibition) and a unique noncompetitive (trans-inhibition) of URAT1.[1][4] This dual mechanism contributes to its potent uricosuric effect.[4] Preclinical studies in various animal models, including rats and monkeys, have demonstrated the efficacy of this compound in lowering serum uric acid levels and increasing the fractional excretion of urate.[3][5]
Mechanism of Action of this compound
This compound's primary mechanism of action is the selective inhibition of URAT1 in the renal proximal tubules, which leads to a decrease in uric acid reabsorption and an increase in its excretion in the urine.[1][6]
Mechanism of this compound on URAT1 in the renal proximal tubule.
Quantitative Data from Animal Studies
The following tables summarize the quantitative data from preclinical studies of this compound in research animals.
Table 1: Inhibitory Effects of this compound on Urate Transporters (in vitro) [3]
| Transporter | IC50 (μM) |
| URAT1 | 0.0372 |
| ABCG2 | 4.16 |
| OAT1 | 4.08 |
| OAT3 | 1.32 |
Table 2: Pharmacokinetic Parameters of this compound in Cebus Monkeys (Single Oral Dose) [7]
| Dose (mg/kg) | Cmax (μg/mL) | AUC0-24h (μg·h/mL) |
| 1 | - | - |
| 5 | - | - |
| 30 | 107 | 780 |
Note: Specific Cmax and AUC values for 1 and 5 mg/kg were not provided in the search result.
Table 3: Effect of this compound on Plasma Urate and Fractional Excretion of Urate (FEUA) in Cebus Monkeys [3]
| Dose (mg/kg) | Change in Plasma Urate | Change in FEUA |
| 1 - 30 | Dose-dependent decrease | Dose-dependent increase |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia using Potassium Oxonate in Rodents
This protocol is adapted from a widely used model for inducing hyperuricemia in rodents to mimic the human condition by inhibiting the uricase enzyme.[8]
Materials:
-
This compound
-
Potassium Oxonate (PO)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose (CMC-Na) or normal saline)[8]
-
Male Kunming mice (6-8 weeks old, 20-25g) or Sprague-Dawley rats (6-8 weeks old, 180-220g)[8]
-
Standard laboratory chow and water
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[8]
-
Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate in the chosen vehicle.[8]
-
Administer potassium oxonate to the animals via oral gavage at an appropriate dose to inhibit uricase.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administer this compound orally at various doses to different groups of hyperuricemic animals. Include a vehicle-only control group.
-
-
Sample Collection:
-
Uric Acid Analysis:
-
Measure serum uric acid levels using a commercial uric acid assay kit according to the manufacturer's instructions.[8]
-
-
Data Analysis:
-
Compare the serum uric acid levels between the this compound-treated groups and the control group to determine the uricosuric effect.
-
Experimental workflow for Protocol 1.
Protocol 2: Evaluation of Uricosuric Effects in Cebus Monkeys
This protocol is based on studies evaluating the hypouricemic effects of this compound in a primate model.[3]
Materials:
-
This compound
-
Vehicle for oral administration
-
Male Cebus monkeys
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Uric acid and creatinine assay kits
Procedure:
-
Animal Acclimatization: Acclimatize monkeys to the experimental conditions, including placement in metabolic cages.
-
Baseline Data Collection:
-
Collect 24-hour urine samples and baseline blood samples to determine normal uric acid and creatinine levels.
-
-
This compound Administration:
-
Administer single oral doses of this compound (e.g., 1, 5, 30 mg/kg) or vehicle to the monkeys.[3]
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration to determine pharmacokinetic parameters (Cmax, AUC).
-
Collect 24-hour urine samples post-administration.
-
-
Biochemical Analysis:
-
Measure uric acid and creatinine concentrations in both serum and urine samples using appropriate assay kits.
-
-
Data Analysis:
-
Calculate the fractional excretion of urate (FEUA) using the formula: FEUA = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
-
Compare the changes in plasma urate levels and FEUA across different doses of this compound.
-
Experimental workflow for Protocol 2.
Conclusion
This compound is a potent and selective URAT1 inhibitor that effectively induces uricosuria in research animals. The provided protocols offer a framework for evaluating the in vivo efficacy of this compound in rodent and primate models. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines for animal care and use. The high selectivity of this compound for URAT1 makes it a valuable tool for studying the role of this transporter in uric acid homeostasis and related pathologies.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor this compound in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ideal pharmacokinetic profile of this compound as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Dotinurad Solubilization for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotinurad is a potent and selective urate reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1).[1][2][3] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[4][5] By selectively inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering serum uric acid levels.[2][3] This mechanism of action makes this compound a subject of significant interest for research into hyperuricemia and gout.[1][6] Proper solubilization of this compound is a critical first step for accurate and reproducible in vitro and cell-based assays. This document provides detailed application notes and protocols for the solubilization of this compound for use in cell culture experiments.
Physicochemical and Solubility Data
A comprehensive understanding of this compound's physicochemical properties is essential for its effective use in a laboratory setting. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Weight | 358.20 g/mol | AbMole BioScience |
| Solubility in DMSO | ≥ 60 mg/mL | AbMole BioScience |
| IC₅₀ (URAT1 Inhibition) | ~8 nM (in HEK293T cells) | [7] |
| IC₅₀ (URAT1 Inhibition) | 24.5 nM (in Xenopus oocytes) | [8] |
Experimental Protocols
Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.582 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the weighed this compound powder to achieve the desired stock concentration. For a 10 mM stock solution from 3.582 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell Culture
Objective: To dilute the this compound stock solution to the final desired concentration in cell culture medium, minimizing precipitation and solvent toxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of this compound upon direct addition to the aqueous cell culture medium, it is highly recommended to perform an intermediate dilution step.
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
From the intermediate solution, perform the final dilution into the cell culture wells.
-
-
Direct Dilution (for low concentrations): For very low final concentrations, direct dilution of the stock solution into the final volume of cell culture medium may be possible. However, it is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
In Vitro URAT1 Inhibition Assay
Objective: To assess the inhibitory effect of this compound on URAT1 transporter activity in a cell-based assay. This protocol is based on methodologies used for studying URAT1 inhibitors.[7][9]
Cell Line: Human Embryonic Kidney (HEK293T) cells transiently or stably expressing human URAT1.
Materials:
-
HEK293T-hURAT1 cells
-
Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[¹⁴C]-Uric acid (radiolabeled substrate)
-
This compound working solutions
-
Positive control (e.g., benzbromarone)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed HEK293T-hURAT1 cells in a multi-well plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment:
-
On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed assay buffer.
-
Add the this compound working solutions at various concentrations to the respective wells. Include wells for the positive control and vehicle control.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Uptake Assay:
-
Initiate the uptake of uric acid by adding the assay buffer containing [¹⁴C]-uric acid to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the protein concentration in each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
Caption: Workflow for this compound Solubilization and Use in Cell Culture.
Caption: this compound's Selective Inhibition of URAT1 in Renal Cells.
References
- 1. This compound: a novel selective urate reabsorption inhibitor for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Treatment for Patients With Hyperuricemia Complicating CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open-label study of long-term administration of this compound in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of the Uricosuric Effect of this compound by Trans-Inhibition of the Uric Acid Reabsorptive Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and Functional Characterization of URAT1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Dotinurad: Application Notes on Stability Testing and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotinurad is a novel selective urate reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) in the renal proximal tubules, thereby increasing uric acid excretion and lowering serum uric acid levels. As a promising therapeutic agent for hyperuricemia and gout, understanding its stability profile is critical for drug development, formulation, and storage. This document provides detailed application notes, experimental protocols for stability testing, and storage guidelines for Dotinururad. While specific quantitative data from forced degradation studies are not publicly available, this document offers robust, generalized protocols based on ICH guidelines to enable researchers to generate such data.
Physicochemical Properties and Storage
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing analytical methods and understanding the compound's behavior in various formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (3,5-dichloro-4-hydroxyphenyl)(1,1-dioxidobenzo[d]thiazol-3(2H)-yl)methanone | [1] |
| Synonyms | FYU-981 | [1] |
| CAS Number | 1285572-51-1 | [1] |
| Molecular Formula | C₁₄H₉Cl₂NO₄S | [1] |
| Molecular Weight | 358.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Storage Guidelines:
Proper storage is crucial to maintain the integrity of this compound. Based on supplier recommendations, the following storage conditions are advised:
-
Short-term (days to weeks): Store in a dry, dark environment at 0 - 4°C.[1]
-
Long-term (months to years): For extended storage, maintain at -20°C.[1]
-
Shelf Life: If stored correctly, this compound has a shelf life of over 2 to 4 years.[1]
Stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term use.[1]
Mechanism of Action: URAT1 Inhibition
This compound selectively inhibits the urate transporter 1 (URAT1), which is located on the apical membrane of renal proximal tubular cells.[2] This transporter is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By blocking URAT1, this compound effectively increases the excretion of uric acid in the urine, thereby lowering its concentration in the serum.
Stability Testing Protocols
To ensure the quality, efficacy, and safety of a drug substance, stability testing is performed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These "forced degradation" studies help to identify potential degradation products and establish the intrinsic stability of the molecule.
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on the specific properties of their this compound sample and the analytical techniques available.
Preparation of Samples
For each stress condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. A control sample, protected from the stress condition, should be analyzed concurrently.
Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis:
-
Treat the this compound solution with 0.1 N hydrochloric acid (HCl).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N sodium hydroxide (NaOH), and dilute to the initial concentration with the mobile phase of the analytical method.
-
Analyze the samples using a stability-indicating assay method.
-
-
Base Hydrolysis:
-
Treat the this compound solution with 0.1 N NaOH.
-
Follow the same incubation, sampling, and neutralization (with 0.1 N HCl) steps as described for acid hydrolysis.
-
Analyze the samples using a stability-indicating assay method.
-
Oxidative Degradation
-
Treat the this compound solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Store the mixture at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
At various time points, withdraw aliquots and dilute with the mobile phase.
-
Analyze the samples using a stability-indicating assay method.
Thermal Degradation
-
Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 70°C) for a defined period (e.g., 48 hours).
-
At various time points, withdraw samples, allow them to cool to room temperature, and prepare solutions of a known concentration.
-
Analyze the samples using a stability-indicating assay method.
Photolytic Degradation
-
Expose a solution of this compound and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare solutions of the solid sample and dilute the solution sample to a known concentration.
-
Analyze the samples using a stability-indicating assay method.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. While a specific method for this compound's degradation products is not published, a reported RP-HPLC method for its simultaneous estimation with another drug can be adapted.
Table 2: Example HPLC Method Parameters (for adaptation)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer), with the pH adjusted as needed for optimal separation. |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis spectral analysis of this compound (a reported method used 254 nm). |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise format. The following tables provide templates for presenting the quantitative data obtained from the stability-indicating assay.
Table 3: Summary of Forced Degradation Studies for this compound (Template)
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 | |||
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60 | |||
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal (Solid) | Dry Heat | 48 hours | 70 | |||
| Photolytic (Solid) | ICH Q1B | - | - | |||
| Photolytic (Solution) | ICH Q1B | - | - |
Table 4: Chromatographic Data for this compound and its Degradation Products (Template)
| Sample | Peak | Retention Time (min) | Peak Area | % Area |
| Control | This compound | |||
| Acid Stressed | This compound | |||
| Degradant 1 | ||||
| Degradant 2 | ||||
| Base Stressed | This compound | |||
| Degradant 1 | ||||
| Oxidative Stressed | This compound | |||
| Degradant 1 | ||||
| Thermal Stressed | This compound | |||
| Degradant 1 | ||||
| Photolytic Stressed | This compound | |||
| Degradant 1 |
Conclusion
These application notes provide a comprehensive framework for researchers and drug development professionals to assess the stability of this compound and establish appropriate storage and handling procedures. The provided protocols for forced degradation studies, based on ICH guidelines, offer a systematic approach to evaluating the intrinsic stability of this compound under various stress conditions. The successful application of these methods will generate crucial data for formulation development, regulatory submissions, and ensuring the overall quality and safety of this compound as a therapeutic agent.
References
Application Notes and Protocols for Dotinurad Efficacy Testing
Introduction
Dotinurad is a novel, selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout.[1][2][3][4][5] Its primary mechanism of action is the potent and selective inhibition of urate transporter 1 (URAT1), a protein located in the renal proximal tubules responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2][3][6][7][8] By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[1][6][7] this compound has demonstrated higher selectivity for URAT1 compared to other urate transporters like ABCG2, OAT1, and OAT3, which may contribute to a favorable safety profile.[1][3][7][9]
These application notes provide detailed protocols for the preclinical and clinical evaluation of this compound's efficacy, intended for researchers, scientists, and drug development professionals.
Preclinical Efficacy Testing
In Vitro URAT1 Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound on the human URAT1 transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against URAT1.
Experimental Protocol:
-
Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter (SLC22A12) are to be used.[8]
-
Cells should be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 24-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.[8]
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, wash the cell monolayers twice with a pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.[8]
-
Prepare serial dilutions of this compound in HBSS. A typical concentration range would be from 0.1 nM to 10 µM.[10] Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.[10]
-
Pre-incubate the cells with the this compound dilutions or vehicle control for 10-15 minutes at 37°C.[8][10]
-
Prepare the uptake solution containing [¹⁴C]-labeled uric acid at a final concentration of approximately 10-20 µM in HBSS.[8][10]
-
Initiate the uptake reaction by adding the [¹⁴C]-uric acid solution to each well and incubate for a defined period (e.g., 5-10 minutes) at 37°C.[8][10] This incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS.[10]
-
-
Quantification and Data Analysis:
-
Lyse the cells using a suitable lysis buffer (e.g., containing 0.1 M NaOH and 0.1% SDS).[8]
-
Transfer the cell lysate to a scintillation vial and add a liquid scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Normalize the CPM values to the protein concentration in each well, which can be determined using a standard protein assay like the BCA assay from a parallel plate.[8]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
Data Presentation:
| Compound | URAT1 IC50 (µM) | Reference |
| This compound | 0.0372 | [1][3][9] |
| Benzbromarone | 0.190 | [1][3][9] |
| Lesinurad | 30.0 | [1][3][9] |
| Probenecid | 165 | [1][3][9] |
Signaling Pathway Diagram:
Animal Models of Hyperuricemia
This protocol describes the induction of hyperuricemia in an animal model to evaluate the in vivo efficacy of this compound. Rodent models are commonly used due to their ease of management.[11]
Objective: To assess the serum uric acid-lowering effect of this compound in a hyperuricemic animal model.
Experimental Protocol:
-
Animal Model Selection and Induction of Hyperuricemia:
-
Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Induce hyperuricemia using a combination of agents to increase uric acid production and inhibit its excretion.[11] A common method is the administration of potassium oxonate (a uricase inhibitor) and hypoxanthine or adenine (uric acid precursors).[11][12]
-
For example, administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally and hypoxanthine (e.g., 250 mg/kg) or adenine (e.g., 100 mg/kg) orally for a set period to establish a stable hyperuricemic model.[13]
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose solution).
-
Administer this compound orally at various dose levels (e.g., 1, 5, 30 mg/kg) to different groups of hyperuricemic animals.[3]
-
Include a vehicle control group and a positive control group (e.g., benzbromarone).
-
-
Sample Collection and Analysis:
-
Collect blood samples from the animals at specified time points after this compound administration (e.g., 0, 2, 4, 8, and 24 hours).
-
Separate the serum and store it at -80°C until analysis.
-
Collect urine samples over a defined period (e.g., 0-8 hours) to measure urinary uric acid excretion.
-
Measure serum and urine uric acid concentrations using a validated method, such as a uricase-based enzymatic colorimetric assay or HPLC.[14][15]
-
-
Data Analysis:
-
Calculate the mean serum uric acid levels for each treatment group at each time point.
-
Determine the percentage change in serum uric acid from baseline for each group.
-
Calculate the fractional excretion of urate (FEUA) to assess the uricosuric effect.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the control groups.
-
Data Presentation:
Pharmacodynamic Effects of this compound in Cebus Monkeys [3][9]
| Dose of this compound | Change in Plasma Urate Levels | Increase in Fractional Excretion of Urate (FEUA) (0-4h) |
| 1 mg/kg | Dose-dependent decrease | - |
| 5 mg/kg | Dose-dependent decrease | - |
| 30 mg/kg | Dose-dependent decrease | 180% increase compared to control |
Experimental Workflow Diagram:
Clinical Efficacy Testing
The clinical development of this compound has involved Phase I, II, and III studies to evaluate its safety, pharmacokinetics, and efficacy in healthy volunteers and patients with hyperuricemia, with or without gout.[16][17][18][19][20][21]
Phase I Clinical Trial Protocol
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound in healthy subjects.[17]
Experimental Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.[17]
-
Study Population: Healthy adult volunteers.
-
Intervention:
-
Assessments:
-
Safety and Tolerability: Monitor adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.
-
Pharmacokinetics: Collect serial blood samples at predefined time points to determine PK parameters of this compound (e.g., Cmax, Tmax, AUC, t1/2).
-
Pharmacodynamics: Measure serum uric acid levels at baseline and at various time points after dosing to evaluate the urate-lowering effect.[17]
-
Phase II and III Clinical Trial Protocol
Objective: To evaluate the efficacy and safety of this compound in lowering serum uric acid levels in patients with hyperuricemia and gout.[16][20][21]
Experimental Protocol:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-controlled, parallel-group study.[16][20]
-
Study Population: Adult patients with a diagnosis of hyperuricemia (sUA > 7.0 mg/dL) with or without a history of gout.[20]
-
Intervention:
-
Endpoints:
-
Assessments:
-
Measure serum uric acid levels at baseline and at regular intervals throughout the study.
-
Monitor for the occurrence of gout flares.
-
Assess safety through the monitoring of adverse events and clinical laboratory parameters.
-
Data Presentation:
Phase II Clinical Trial Efficacy Data in Japanese Hyperuricemic Patients [16]
| Treatment Group (daily dose) | Mean Percent Change in sUA from Baseline to Final Visit | Percentage of Patients Achieving sUA ≤ 6.0 mg/dL at Final Visit |
| This compound 0.5 mg | -21.81% | 23.1% |
| This compound 1 mg | -33.77% | 65.9% |
| This compound 2 mg | -42.66% | 74.4% |
| This compound 4 mg | -61.09% | 100% |
| Placebo | -2.83% | 0% |
Phase III Clinical Trial Efficacy Data (vs. Febuxostat) in Chinese Gout Patients [20]
| Treatment Group | Proportion of Patients Achieving sUA ≤ 6.0 mg/dL at Week 24 |
| This compound (up to 4 mg/day) | 73.6% |
| Febuxostat (up to 40 mg/day) | 38.1% |
Clinical Trial Workflow Diagram:
References
- 1. tandfonline.com [tandfonline.com]
- 2. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor this compound in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. e-century.us [e-century.us]
- 14. medichem-me.com [medichem-me.com]
- 15. labtest.com.br [labtest.com.br]
- 16. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urica reports Phase I trial data of this compound [clinicaltrialsarena.com]
- 18. uricatherapeutics.com [uricatherapeutics.com]
- 19. Urica Therapeutics Announces Topline Data From Phase 1 Clinical Trial Evaluating this compound in Healthy Volunteers in the US [drug-dev.com]
- 20. hcplive.com [hcplive.com]
- 21. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: an exploratory, randomized, multicenter, double-blind, placebo-controlled, parallel-group early phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical effects of a selective urate reabsorption inhibitor this compound in patients with hyperuricemia and treated hypertension: a multicenter, prospective, exploratory study (DIANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotinurad Dosage Calculation for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotinurad is a novel and potent selective urate reabsorption inhibitor (SURI) that functions by specifically targeting the urate transporter 1 (URAT1) located in the renal proximal tubules.[1][2][3] Its primary mechanism of action involves the inhibition of uric acid reabsorption, thereby promoting its excretion in urine and lowering serum uric acid levels.[1][3] this compound exhibits a dual-action mechanism, involving both competitive (cis) and noncompetitive (trans) inhibition of URAT1.[4] This unique characteristic is believed to contribute to its potent uricosuric effect. Notably, this compound displays high selectivity for URAT1 over other renal transporters such as ABCG2, OAT1, and OAT3, which may minimize off-target effects.[1][5] Recent studies have also suggested that this compound may have inhibitory effects on the NLRP3 inflammasome, indicating a potential role in modulating inflammatory pathways.[1][6]
These application notes provide a comprehensive guide for researchers on the use of this compound in in vivo research, with a focus on dosage calculation, experimental protocols, and data interpretation.
Mechanism of Action and Signaling Pathways
This compound's primary pharmacological target is the URAT1 transporter, which is crucial for uric acid homeostasis. By inhibiting URAT1, this compound effectively reduces the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.
URAT1 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of this compound in inhibiting URAT1 in renal proximal tubule cells.
NLRP3 Inflammasome Inhibition Pathway
Emerging evidence suggests that this compound can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Transporter | IC50 (µM) | Reference |
| URAT1 | 0.0372 | [5] |
| ABCG2 | 4.16 | [5] |
| OAT1 | 4.08 | [5] |
| OAT3 | 1.32 | [5] |
Table 2: Pharmacodynamic Effects of this compound in Cebus Monkeys (Single Oral Dose)
| Dose (mg/kg) | Change in Plasma Urate Levels | Increase in Fractional Excretion of Urate (FEUA) (0-4h) | Reference |
| 1 | Dose-dependent decrease | Not specified | [1] |
| 5 | Dose-dependent decrease | Not specified | [1] |
| 30 | Dose-dependent decrease | 180% increase compared to control | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Different Species
| Species | Apparent Distribution Volume (L/kg) | Oral Clearance (L·h-1·kg-1) | Plasma Protein Binding (%) | Reference |
| Rats | 0.257 | 0.054 | 99.4 | [7] |
| Monkeys | 0.205 | 0.037 | 99.4 | [7] |
| Humans | 0.182 | 0.013 | 99.4 | [7] |
Experimental Protocols
Animal Models
A high-fat diet (HFD)-fed mouse model is commonly used to study metabolic syndrome and associated hyperuricemia.
-
Strain: C57BL/6J mice are frequently used.
-
Diet: A high-fat diet (e.g., 60% kcal from fat) is administered for 16-20 weeks to induce obesity and insulin resistance.
-
This compound Administration:
-
Dosage: 50 mg/kg/day.
-
Route: Dietary intake (mixed with the HFD).
-
Duration: 4 weeks of treatment.
-
-
Strain: Col4a3-/- mice on a 129/SvJ background are a common model.
-
This compound Administration:
-
Dosage: Requires determination through a pilot study. A starting point could be based on dosages used in other mouse models (e.g., 50 mg/kg/day), with escalating or de-escalating doses tested.
-
Route: Oral gavage or dietary intake.
-
Duration: Dependent on the study design, but long-term administration is likely necessary to observe effects on disease progression.
-
This compound Formulation and Administration
For long-term studies, incorporating this compound into the animal chow is a convenient and non-invasive method of administration.
-
Calculate the total amount of this compound required based on the number of animals, dosage (mg/kg/day), and estimated daily food consumption.
-
Thoroughly mix the calculated amount of this compound with the powdered rodent chow to ensure a homogenous mixture.
-
The chow can then be provided ad libitum.
For acute or short-term studies, or when precise dosing is critical, oral gavage is the preferred method.
-
Vehicle Selection: A common vehicle for oral gavage of insoluble compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% CMC solution.
-
Suspend the this compound in the CMC solution to the desired concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume to achieve a 50 mg/kg dose).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Administration: Administer the suspension to the mice using a proper-sized gavage needle. The volume administered should be based on the most recent body weight of the animal.
Measurement of Fractional Excretion of Urate (FEUA)
FEUA is a critical parameter for assessing the uricosuric effect of this compound. It represents the fraction of filtered urate that is excreted in the urine.
-
Animal Housing: House mice in metabolic cages to allow for the separate collection of urine and feces.
-
Urine and Blood Collection:
-
Collect urine over a defined period (e.g., 24 hours). Measure the total urine volume.
-
At the end of the urine collection period, collect a blood sample via a suitable method (e.g., tail vein, retro-orbital sinus) to obtain plasma or serum.
-
-
Biochemical Analysis:
-
Measure the concentration of uric acid and creatinine in both the urine and plasma/serum samples using commercially available assay kits.
-
-
Calculation:
-
FEUA (%) = [(Urine Uric Acid × Plasma Creatinine) / (Plasma Uric Acid × Urine Creatinine)] × 100
-
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of hyperuricemia.
References
- 1. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacological study of this compound administered to male and female elderly or young subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical practice recommendations for the treatment of Alport syndrome: a statement of the Alport Syndrome Research Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fractional clearance of urate: validation of measurement in spot-urine samples in healthy subjects and gouty patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Urate Reabsorption Inhibitor, Prolongs Survival in Alport Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ideal pharmacokinetic profile of this compound as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dotinurad Transporter Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate cell lines and experimental protocols for studying the interaction of Dotinurad with key renal transporters. This compound is a selective urate reabsorption inhibitor (SURI) that primarily targets urate transporter 1 (URAT1).[1][2][3] Understanding its interaction with URAT1 and other relevant transporters is crucial for elucidating its mechanism of action and potential drug-drug interactions.
Overview of this compound and Relevant Transporters
This compound effectively lowers serum uric acid levels by potently and selectively inhibiting URAT1, a transporter located on the apical membrane of renal proximal tubular cells responsible for urate reabsorption.[2][3] Its selectivity for URAT1 distinguishes it from other uricosuric agents that may interact with multiple transporters.[3][4] While this compound's primary target is URAT1, it is also important to assess its potential interaction with other transporters involved in urate homeostasis and drug disposition, such as:
-
Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3) : Located on the basolateral membrane of renal proximal tubule cells, they are involved in the secretion of uric acid and various drugs.[3][5]
-
ATP-binding cassette transporter G2 (ABCG2) : An efflux transporter found in the kidney and intestine, contributing to urate secretion.[3][5]
-
Organic Anion Transporter 4 (OAT4) : Located on the apical membrane of renal proximal tubule cells, it also participates in urate reabsorption.[1][5]
Recommended Cell Lines for this compound Transporter Studies
The selection of an appropriate cell line is critical for obtaining reliable and reproducible data in transporter studies. The most commonly used and recommended cell lines are those that are stably transfected to overexpress a single, specific transporter. This allows for the isolated study of the interaction of a compound with that particular transporter.
Table 1: Recommended Cell Lines for this compound Transporter Studies
| Transporter | Recommended Cell Lines | Host Cell Type | Key Features |
| URAT1 | URAT1-HEK293, URAT1-MDCKII | Human Embryonic Kidney (HEK293), Madin-Darby Canine Kidney (MDCKII) | Stably overexpress human URAT1, enabling specific assessment of this compound's inhibitory activity.[6][7] |
| OAT1 | OAT1-HEK293, OAT1-CHO, ciPTEC-OAT1 | HEK293, Chinese Hamster Ovary (CHO), Conditionally Immortalized Proximal Tubule Epithelial Cells (ciPTEC) | Stably overexpress human OAT1, suitable for uptake and inhibition assays.[8][9][10][11] |
| OAT3 | OAT3-HEK293, OAT3-CHO, ciPTEC-OAT3 | HEK293, CHO, ciPTEC | Stably overexpress human OAT3 for functional characterization of drug interactions.[9][10][12] |
| ABCG2 | ABCG2-MDCKII, ABCG2-HEK293 | MDCKII, HEK293 | Stably overexpress human ABCG2, ideal for efflux and inhibition studies.[13][14] |
| OAT4 | OAT4-HEK293, OAT4-MDCKII | HEK293, MDCKII | Stably overexpress human OAT4 to investigate its role in urate transport and drug interactions.[15][16][17] |
Parental cell lines (e.g., HEK293, MDCKII, CHO) that do not overexpress the transporter of interest should always be used as negative controls to account for background transport and non-specific binding.[6]
Quantitative Data: this compound's Interaction with Transporters
The following table summarizes the reported inhibitory potency of this compound against key urate transporters.
Table 2: IC50 Values of this compound for Urate Transporters
| Transporter | This compound IC50 (µmol/L) | Reference |
| URAT1 | 0.0372 | [2][4] |
| OAT1 | 4.08 | [4] |
| OAT3 | 1.32 | [4] |
| ABCG2 | 4.16 | [4] |
These data highlight the high selectivity of this compound for URAT1.[4]
Experimental Protocols
Detailed below are generalized protocols for conducting uptake and inhibition assays. These should be optimized for specific cell lines and laboratory conditions.
General Cell Culture and Seeding Protocol
This protocol is a general guideline for culturing and seeding stably transfected HEK293, MDCKII, or CHO cells for transporter assays.
Caption: General workflow for cell culture and seeding for transporter assays.
Urate Uptake Inhibition Assay Protocol (for URAT1)
This protocol is designed to determine the inhibitory effect of this compound on URAT1-mediated uric acid uptake.
Caption: Workflow for a URAT1 inhibition assay using this compound.
Substrate Uptake Assay Protocol (for OAT1, OAT3, and OAT4)
This protocol can be adapted to assess whether a compound is a substrate of a specific uptake transporter. For this compound, which is primarily an inhibitor, this type of assay would be more relevant for known substrates of these transporters in the presence and absence of this compound to determine its inhibitory potential.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor this compound in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, this compound, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. Acamprosate Is a Substrate of the Human Organic Anion Transporter (OAT) 1 without OAT3 Inhibitory Properties: Implications for Renal Acamprosate Secretion and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multispecific Drug Transporter Slc22a8 (Oat3) Regulates Multiple Metabolic and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Organic Anion and Cation Transport in Three Human Renal Proximal Tubular Epithelial Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Human Renal Proximal Tubule Cell Line with Stable Organic Anion Transporter 1 and 3 Expression Predictive for Antiviral-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human ABCG2 Stable Cell Line - MDCKII (CSC-SC000069-1) - Creative Biogene [creative-biogene.com]
- 14. mdpi.com [mdpi.com]
- 15. Genetic variants of human organic anion transporter 4 demonstrate altered transport of endogenous substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Dotinurad In Vitro Solubility Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with dotinurad in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). Specific quantitative solubility data in aqueous buffers and cell culture media is not extensively published and is best determined empirically in your specific experimental system.
Q2: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A2: Precipitation is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous solution. This occurs because the compound is poorly soluble in water. The final concentration of DMSO in your aqueous solution may not be sufficient to keep this compound dissolved. Most cells can tolerate a final DMSO concentration of up to 0.1%.[1][2] It is crucial to ensure that the final concentration of your this compound in the assay medium does not exceed its solubility limit in the presence of that final DMSO concentration.
Q3: What is the recommended method for preparing a this compound stock solution?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. This stock solution can then be serially diluted in DMSO to intermediate concentrations before final dilution into your aqueous experimental solution. This two-step dilution process can help prevent precipitation.
Q4: Can I adjust the pH of my buffer to improve this compound solubility?
A4: Adjusting the pH can be a viable strategy for compounds with ionizable groups. This compound contains a phenolic hydroxyl group, suggesting its solubility may be pH-dependent. For weakly acidic drugs, increasing the pH of the medium can enhance solubility.[3] However, the stability of this compound at different pH values should also be considered. It is advisable to perform a pH-solubility profile for this compound in your specific buffer system.
Q5: Are there any excipients that can be used to enhance this compound's solubility in vitro?
A5: While specific data for this compound is limited, general strategies for poorly soluble drugs include the use of solubilizing excipients. These can include cyclodextrins, surfactants (e.g., Polysorbates), and polymers.[4][5][6][7][8][9] The choice of excipient will depend on the nature of your in vitro system and potential interferences with your assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | Final DMSO concentration is too low to maintain solubility. This compound concentration exceeds its solubility limit in the final medium. | - Increase the final DMSO concentration if your experimental system allows (typically up to 0.5%, but always test for cell line specific toxicity).- Perform serial dilutions of the DMSO stock in DMSO first before adding to the aqueous medium.- Lower the final working concentration of this compound. |
| Inconsistent results or lower than expected activity. | This compound may not be fully dissolved, leading to a lower effective concentration. Degradation of this compound in the stock solution or final medium. | - Visually inspect for any precipitate before use.- Briefly sonicate the stock solution before making dilutions.- Prepare fresh working solutions for each experiment.- Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving this compound powder in DMSO. | The this compound powder may have absorbed moisture. | - Use anhydrous DMSO.- Gentle warming and sonication can aid dissolution. |
| Cell toxicity observed in vehicle control wells. | The final concentration of DMSO is too high for the specific cell line being used. | - Perform a DMSO toxicity curve for your cell line to determine the maximum tolerable concentration.- Reduce the final DMSO concentration in your experiment, which may necessitate lowering the final this compound concentration. |
Quantitative Data Summary
Published quantitative solubility data for this compound in various in vitro systems is scarce. The following table summarizes available information. Researchers are strongly encouraged to experimentally determine the solubility in their specific buffers and media.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble: 1-10 mg/ml | Cayman Chemical |
| Dimethyl Sulfoxide (DMSO) | ≥ 60 mg/mL | AbMole BioScience |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (167.5 mM) | TargetMol |
| Dimethyl Sulfoxide (DMSO) | 72 mg/mL (201.0 mM) | Selleck Chemicals |
| Water | Insoluble | Selleck Chemicals |
| Ethanol | Insoluble | Selleck Chemicals |
Experimental Protocols
Protocol: Determination of this compound Solubility in a Specific Aqueous Buffer
This protocol provides a general method to estimate the solubility of this compound in your buffer of choice.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your specific aqueous buffer (e.g., PBS, HBSS, cell culture medium)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Thermomixer or incubator shaker
-
Microplate reader or HPLC-UV/LC-MS for quantification
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, prepare a 10 mM stock solution. Ensure the powder is fully dissolved, using gentle warming or sonication if necessary.
-
Prepare a series of dilutions of this compound in your aqueous buffer.
-
In separate microcentrifuge tubes, add a fixed volume of your aqueous buffer.
-
Add increasing volumes of the this compound DMSO stock solution to each tube to create a range of concentrations. Keep the final DMSO concentration constant and low (e.g., 0.5% or 1%).
-
Include a vehicle control tube with only DMSO and the aqueous buffer.
-
-
Equilibrate the solutions. Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with constant shaking to allow the solution to reach equilibrium.
-
Separate undissolved compound. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved this compound.
-
Quantify the dissolved this compound. Carefully collect the supernatant without disturbing the pellet. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength, or for higher accuracy, HPLC-UV or LC-MS/MS).[10][11]
-
Determine the solubility limit. The highest concentration at which no precipitate is observed and the measured concentration in the supernatant plateaus is the estimated solubility of this compound in your specific buffer.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Troubleshooting logic for this compound in vitro solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. pharmtech.com [pharmtech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmca.com [ijmca.com]
Dotinurad Dosing Regimen Optimization in Rodent Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Dotinurad dosing regimens in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective urate reabsorption inhibitor (SURI). It specifically targets and inhibits urate transporter 1 (URAT1), which is located in the apical membrane of the renal proximal tubular cells.[1][2] By inhibiting URAT1, this compound blocks the reabsorption of uric acid from the kidneys back into the bloodstream, thereby promoting its excretion in the urine and lowering serum uric acid levels.[1]
Q2: Which rodent models are suitable for studying the efficacy of this compound?
A2: Sprague-Dawley rats and various mouse models are commonly used. A key consideration is that most rodents possess the enzyme uricase, which breaks down uric acid. Therefore, to mimic human hyperuricemia, it is often necessary to induce high uric acid levels. This can be achieved by inhibiting uricase with agents like potassium oxonate or by feeding the animals a high-purine diet. A mouse model of Alport syndrome has also been used to investigate the effects of this compound on kidney function.[3]
Q3: What is a typical starting dose for this compound in rodent models?
A3: While specific oral dosing for rodents is not extensively detailed in publicly available literature, studies in Cebus monkeys have used doses ranging from 1-30 mg/kg, which demonstrated a dose-dependent decrease in plasma urate levels.[4] For rodent studies, it is advisable to conduct a dose-ranging study to determine the optimal dose for the specific model and experimental goals.
Q4: How should this compound be prepared for oral administration in rodents?
A4: For oral gavage, this compound can be suspended in a standard vehicle such as 0.5% sodium carboxymethylcellulose (CMC-Na). It is crucial to ensure a uniform and stable suspension. Researchers should perform their own vehicle suitability and compound stability tests before initiating animal studies.
Q5: What is the recommended frequency of administration?
A5: In human clinical trials, this compound is administered once daily.[5] A once-daily oral administration schedule is a reasonable starting point for rodent efficacy studies. However, the optimal frequency may vary depending on the pharmacokinetic profile of this compound in the specific rodent species and strain being used.
Troubleshooting Guide
Issue 1: High variability in serum uric acid levels within the same experimental group.
-
Possible Cause:
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Animal Stress: Stress can significantly impact physiological parameters.
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Inconsistent Drug Administration: Variability in the volume or concentration of the administered dose.
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Timing of Sample Collection: Blood samples collected at different times relative to dosing can show high variability due to the drug's pharmacokinetic profile.
-
-
Solution:
-
Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions before the study begins.
-
Consistent Dosing Technique: Use precise techniques for oral gavage to ensure each animal receives the intended dose. Ensure the this compound suspension is well-mixed before each administration.
-
Standardized Sampling Time: Collect blood samples at a consistent time point after the final dose for all animals.
-
Issue 2: Failure to induce a significant hyperuricemic state in the rodent model.
-
Possible Cause:
-
Ineffective Uricase Inhibitor: The potassium oxonate may be of poor quality or administered at an incorrect dose or route.
-
Insufficient Purine in Diet: The high-purine diet may not contain enough purine precursors to sufficiently raise uric acid levels.
-
-
Solution:
-
Verify Inhibitor Activity: Ensure the potassium oxonate is from a reputable source and has been stored correctly. Verify the dosage and administration route (intraperitoneal injection is common).
-
Optimize Diet: Confirm the composition of the high-purine diet. A common formulation includes 10% yeast extract.
-
Issue 3: Unexpected adverse effects or toxicity in the animals.
-
Possible Cause:
-
Dose is too high: The selected dose may be approaching the maximum tolerated dose.
-
Vehicle Effects: The administration vehicle may be causing unforeseen side effects.
-
-
Solution:
-
Dose Titration: Similar to clinical practice where the dose is gradually increased, consider a dose-escalation phase in your rodent study to allow for physiological adaptation.[5]
-
Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between the effects of the drug and the vehicle.
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Conduct a Maximum Tolerated Dose (MTD) study: If significant toxicity is observed, a formal MTD study may be necessary.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats and Monkeys
| Parameter | Rat | Monkey |
| Apparent Distribution Volume (L/kg) | 0.257 | 0.205 |
| Oral Clearance (L·h⁻¹·kg⁻¹) | 0.054 | 0.037 |
| Plasma Protein Binding | ~99.4% | ~99.4% |
Data sourced from[1]
Experimental Protocols
Key Experiment 1: Potassium Oxonate-Induced Hyperuricemia Model in Rats
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Objective: To evaluate the uric acid-lowering efficacy of this compound in a rat model of hyperuricemia.
-
Methodology:
-
Animals: Male Sprague-Dawley rats (6-8 weeks old, 180-220g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
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Induction of Hyperuricemia: Prepare a suspension of potassium oxonate in a suitable vehicle (e.g., 0.5% CMC-Na). Administer potassium oxonate (250-300 mg/kg) via intraperitoneal (i.p.) injection one hour before this compound administration.
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This compound Administration: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC-Na). Administer this compound orally via gavage at the desired doses. Include a vehicle control group.
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Sample Collection: Collect blood samples via the tail vein or retro-orbital plexus at specified time points (e.g., 2, 4, 6, 12, 24 hours) after this compound administration.
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Analysis: Separate serum by centrifugation and measure serum uric acid levels using a commercial assay kit.
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Key Experiment 2: High-Purine Diet-Induced Hyperuricemia Model in Mice
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Objective: To assess the long-term efficacy of this compound in a diet-induced mouse model of hyperuricemia.
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Methodology:
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Animals: Male Kunming or C57BL/6 mice (6-8 weeks old, 20-25g).
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Acclimatization: As described above.
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Induction of Hyperuricemia: Prepare a high-purine diet, often by supplementing standard chow with yeast extract (e.g., 10%). Provide the high-purine diet and water ad libitum for a period of 1 to 4 weeks to establish a hyperuricemic state.
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This compound Administration: Administer this compound orally at various doses daily, starting either at the initiation of the high-purine diet or after hyperuricemia has been established.
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Monitoring: Monitor body weight and food intake regularly. Collect blood samples weekly to track the progression of hyperuricemia and the effect of this compound.
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Terminal Endpoint: At the end of the study, collect terminal blood and kidney samples for biochemical and histopathological analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Urate Reabsorption Inhibitor, Prolongs Survival in Alport Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Switching from febuxostat to this compound, a novel selective urate reabsorption inhibitor, may substantially reduce serum urate levels, through URAT1 inhibition, potentially without adversely affecting ABCG2 function: findings from the SWITCH SURI study [frontiersin.org]
Technical Support Center: Investigating Potential Off-Target Effects of Dotinurad
This technical support center is designed for researchers, scientists, and drug development professionals investigating the pharmacological profile of Dotinurad. This compound is a highly selective urate reabsorption inhibitor (SURI) that specifically targets the urate transporter 1 (URAT1).[1][2][3] While its high selectivity minimizes the likelihood of off-target effects, this guide provides a framework for investigating potential off-target interactions, troubleshooting unexpected experimental outcomes, and understanding the broader pharmacological context of this compound.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective urate reabsorption inhibitor (SURI). Its primary mechanism of action is the potent and selective inhibition of Urate Transporter 1 (URAT1), a protein located in the renal proximal tubules responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][3][4] By inhibiting URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[1][4]
Q2: How selective is this compound for URAT1 compared to other transporters?
A2: this compound exhibits high selectivity for URAT1. In vitro studies have shown that its inhibitory activity against other transporters involved in urate homeostasis, such as ABCG2, OAT1, and OAT3, is significantly weaker.[2][3] This high selectivity is a key feature of this compound, contributing to its favorable safety profile and low risk of off-target effects compared to other uricosuric agents.[1][2]
Q3: Are there any known or suspected off-target effects of this compound?
A3: The available preclinical and clinical data indicate that this compound has minimal off-target effects due to its high selectivity for URAT1.[1][4] However, some recent studies have suggested potential favorable off-target effects. For instance, the DIANA study observed that this compound therapy in patients with hyperuricemia and hypertension may improve arterial stiffness and reduce oxidative stress markers, suggesting a potential for vascular protection.[5][6] Another study in a mouse model of Alport syndrome suggested that this compound may have renoprotective effects. It is important to note that these are exploratory findings and require further investigation to confirm the mechanisms and clinical significance.
Q4: Can this compound interact with other drugs?
A4: this compound is expected to have a low risk for drug-drug interactions. One study investigating the co-administration of this compound with the non-steroidal anti-inflammatory drug (NSAID) oxaprozin found no clinically meaningful drug-drug interactions. Unlike some other uricosuric agents, this compound does not appear to be a potent inhibitor of major drug-metabolizing enzymes like CYP2C9.[2]
Quantitative Data Summary: In Vitro Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound and other uricosuric agents against URAT1 and other relevant transporters. This data highlights the selectivity of this compound.
| Compound | URAT1 IC₅₀ (µmol/L) | ABCG2 IC₅₀ (µmol/L) | OAT1 IC₅₀ (µmol/L) | OAT3 IC₅₀ (µmol/L) |
| This compound | 0.0372 | 4.16 | 4.08 | 1.32 |
| Benzbromarone | 0.190 | - | - | - |
| Lesinurad | 30.0 | - | - | - |
| Probenecid | 165 | - | - | - |
Experimental Protocols
Protocol 1: General Workflow for Off-Target Liability Screening
This protocol outlines a general approach for assessing the potential off-target effects of a URAT1 inhibitor like this compound.
Caption: General workflow for identifying and validating potential off-target effects.
Methodology:
-
Initial Screening:
-
Broad Panel Screening: Test this compound at a high concentration (e.g., 10 µM) against a large panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Commercial services are available for such screenings.
-
Selectivity Assays: Perform in vitro uptake or inhibition assays using cell lines that stably express related transporters like OAT1, OAT3, and ABCG2 to confirm selectivity.
-
-
Hit Validation and Mechanistic Studies:
-
Dose-Response Assays: For any "hits" identified in the initial screen, perform full dose-response curves to determine the IC₅₀ or EC₅₀.
-
Cell-Based Functional Assays: If a hit is confirmed, investigate its functional consequence in relevant cell lines. For example, if this compound were to inhibit a specific kinase, assess the phosphorylation of its downstream targets.
-
Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the putative off-target protein.
-
-
In Vivo Confirmation:
-
Animal Models: If a functionally relevant and potent off-target interaction is identified, assess its physiological relevance in appropriate animal models.
-
Biomarker Analysis: Measure relevant biomarkers in vivo to correlate with the observed off-target effect.
-
Troubleshooting Guide
This guide addresses potential issues that may arise during the investigation of this compound's off-target effects.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected activity in a cell-based assay (not related to URAT1) | 1. Compound cytotoxicity.2. Assay interference (e.g., autofluorescence).3. A genuine off-target effect. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) at the tested concentrations.2. Run a control experiment with the compound in the absence of cells to check for assay artifacts.3. If cytotoxicity and artifacts are ruled out, proceed with hit validation and mechanistic studies (see Protocol 1). |
| Inconsistent IC₅₀ values for this compound in URAT1 inhibition assays | 1. Variability in cell health or passage number.2. Inconsistent assay conditions (incubation times, temperature).3. Compound instability or precipitation. | 1. Use cells within a defined passage number range and monitor cell health.2. Standardize all assay parameters and use appropriate controls.3. Prepare fresh dilutions of this compound for each experiment and ensure it is fully solubilized in the assay buffer. |
| Difficulty confirming a suspected off-target interaction | 1. The initial hit was a false positive.2. The interaction is weak or transient.3. The secondary assay lacks the required sensitivity. | 1. Use an orthogonal assay to confirm the initial finding (e.g., a binding assay to confirm a functional hit).2. Consider more sensitive techniques for detecting weak interactions.3. Optimize the secondary assay conditions (e.g., protein concentration, buffer composition). |
Signaling Pathways and Logical Relationships
URAT1-Mediated Uric Acid Reabsorption and this compound Inhibition
This diagram illustrates the primary mechanism of action of this compound.
Caption: this compound selectively inhibits URAT1, preventing uric acid reabsorption.
Logical Framework for Investigating an Unexpected Phenotypic Observation
This diagram provides a logical workflow for determining if an unexpected experimental result is due to an off-target effect of this compound.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
Troubleshooting variability in Dotinurad in vitro assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering variability in Dotinurad in vitro assays. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro assays with this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: High Variability in IC50 Values for this compound
Question: We are observing significant well-to-well and experiment-to-experiment variability in our calculated IC50 values for this compound. What are the potential causes and how can we improve consistency?
Answer:
High variability in IC50 values is a common challenge in cell-based assays. Several factors related to the cells, reagents, and assay procedure can contribute to this issue.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Cell Health and Passage Number:
-
Cause: Cells that are unhealthy, overgrown, or have a high passage number can exhibit altered transporter expression and metabolic activity.
-
Solution: Ensure consistent cell culture conditions. Use cells within a defined, low passage number range and regularly perform cell viability assays. Seed cells to achieve 80-90% confluency on the day of the assay.[1]
-
-
Fluctuations in Reagent Concentration:
-
Cause: Inaccurate pipetting or degradation of stock solutions (this compound, uric acid) can lead to inconsistent final concentrations.
-
Solution: Prepare fresh solutions of this compound and uric acid for each experiment. Validate the concentration of stock solutions periodically. Use calibrated pipettes and proper pipetting techniques.
-
-
Suboptimal Incubation Times:
-
Cause: If the uric acid uptake incubation time is not within the linear range, small variations in timing can lead to large differences in uptake.
-
Solution: Perform a time-course experiment to determine the linear range of uric acid uptake for your specific cell line and experimental conditions.
-
-
Presence of Serum in Assay Buffer:
-
Cause: Serum proteins can bind to this compound, reducing its effective concentration and leading to a higher apparent IC50.
-
Solution: Conduct assays in a serum-free buffer to avoid this interaction.[1]
-
-
Inadequate Washing Steps:
-
Cause: Incomplete removal of the assay buffer containing radiolabeled uric acid or fluorescent substrate can lead to high background and variability.
-
Solution: Optimize washing steps by using ice-cold wash buffer and ensuring complete aspiration between washes.
-
Issue 2: Lower Than Expected Potency (High IC50) for this compound
Question: Our experimentally determined IC50 for this compound is significantly higher than published values. What should we investigate?
Answer:
A shift in the potency of this compound can indicate a problem with the assay system or the compound itself.
Potential Causes & Troubleshooting Steps:
-
Incorrect Inhibitor Concentration:
-
Cause: Errors in dilution calculations or an incorrect stock solution concentration will lead to inaccurate final concentrations in the assay.
-
Solution: Double-check all dilution calculations and verify the concentration of the this compound stock solution.
-
-
Compound Adsorption to Plasticware:
-
Cause: this compound, like many small molecules, can adsorb to the surface of standard plastic plates, reducing the effective concentration available to the cells.
-
Solution: Consider using low-binding microplates to minimize compound loss.
-
-
Low URAT1 Expression:
-
Cause: If the cells have low expression of the URAT1 transporter, the inhibitory effect of this compound will be less pronounced.
-
Solution: Verify the expression of URAT1 in your cell line using methods like Western blot or qPCR.[1]
-
-
This compound's Dual Mechanism of Action:
-
Cause: this compound exhibits both cis-inhibition (competing with uric acid at the extracellular side) and trans-inhibition (acting from within the cell).[2] Assay conditions, such as pre-incubation time, can influence the contribution of each mechanism and affect the apparent IC50.
-
Solution: Standardize the pre-incubation time with this compound. A longer pre-incubation may allow for greater intracellular accumulation and a more potent inhibitory effect due to trans-inhibition.[2]
-
Issue 3: High Background Signal in Fluorescence-Based Assays
Question: We are using a fluorescence-based assay with a substrate like 6-carboxyfluorescein (6-CFL) and are struggling with high background fluorescence. How can we reduce it?
Answer:
High background in fluorescence-based assays can mask the true signal from URAT1-mediated transport.
Potential Causes & Troubleshooting Steps:
-
Autofluorescence of Test Compounds:
-
Cause: this compound or other test compounds may possess intrinsic fluorescence at the excitation and emission wavelengths used for the assay.
-
Solution: Screen all test compounds for autofluorescence at the assay wavelengths in the absence of the fluorescent substrate. If significant, consider using an alternative assay format.
-
-
Non-specific Binding of the Fluorescent Substrate:
-
Cause: The fluorescent substrate may bind non-specifically to the cells or the plate.
-
Solution: Optimize washing steps to ensure complete removal of unbound substrate. The use of a blocking buffer may also be beneficial.
-
-
Cellular Autofluorescence:
-
Cause: Cells naturally fluoresce, which can contribute to the background signal.
-
Solution: Ensure you are using a plate reader with appropriate filters to minimize the detection of cellular autofluorescence. Using a control cell line that does not express URAT1 can help to quantify and subtract the background fluorescence.
-
Quantitative Data Summary
The inhibitory potency of this compound and other commonly used URAT1 inhibitors can vary based on the assay system and experimental conditions. The following tables provide a summary of reported IC50 values.
Table 1: In Vitro IC50 Values of URAT1 Inhibitors
| Compound | IC50 (µM) | Assay System | Reference |
| This compound | 0.0372 | URAT1-expressing cells | [3] |
| Benzbromarone | 0.190 | URAT1-expressing cells | [3] |
| Lesinurad | 30.0 | URAT1-expressing cells | [3] |
| Probenecid | 165 | URAT1-expressing cells | [3] |
Table 2: Selectivity of this compound for URAT1 Over Other Urate Transporters
| Transporter | This compound IC50 (µM) | Reference |
| URAT1 | 0.0372 | [3] |
| ABCG2 | 4.16 | [3] |
| OAT1 | 4.08 | [3] |
| OAT3 | 1.32 | [3] |
Experimental Protocols
Protocol 1: Radiolabeled Uric Acid Uptake Assay
This protocol describes a robust method for quantifying URAT1 activity using [14C]uric acid in HEK293T cells stably expressing human URAT1 (hURAT1).
Materials:
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HEK293T cells stably expressing hURAT1
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Control (mock-transfected) HEK293T cells
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24-well cell culture plates
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[14C]Uric acid
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Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
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Wash Buffer (ice-cold PBS)
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Lysis Buffer (e.g., 0.1 M NaOH)
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Scintillation cocktail and counter
-
This compound and other test compounds
Procedure:
-
Cell Seeding: Seed hURAT1-expressing and control HEK293T cells into 24-well plates at a density that will result in 80-90% confluency on the day of the assay.[1]
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Compound Preparation: Prepare serial dilutions of this compound and positive controls (e.g., Benzbromarone) in uptake buffer.
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Pre-incubation: Wash the cells once with pre-warmed uptake buffer. Add the compound dilutions to the respective wells and pre-incubate for 10-30 minutes at 37°C.[1]
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Uptake Initiation: Add [14C]uric acid to each well to a final concentration of 5 µM and incubate for a defined period (e.g., 2-5 minutes) at 37°C.[1] This time should be within the linear range of uptake.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.[1]
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Cell Lysis: Add lysis buffer to each well and incubate for 20-30 minutes at room temperature to ensure complete cell lysis.[1]
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
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Data Analysis: Subtract the counts from the control cells (non-URAT1 expressing) to determine URAT1-specific uptake. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Protocol 2: Fluorescence-Based Uric Acid Uptake Assay
This protocol provides a non-radioactive alternative for higher-throughput screening using the fluorescent substrate 6-carboxyfluorescein (6-CFL).
Materials:
-
HEK293T cells stably expressing hURAT1
-
96-well black, clear-bottom cell culture plates
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6-Carboxyfluorescein (6-CFL)
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Uptake Buffer (e.g., HBSS)
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Wash Buffer (ice-cold PBS)
-
Lysis Buffer (e.g., 0.1 M NaOH)
-
Fluorescence plate reader
-
This compound and other test compounds
Procedure:
-
Cell Seeding: Seed hURAT1-expressing HEK293T cells in a 96-well plate.
-
Compound and Substrate Preparation: Prepare serial dilutions of test compounds and a working solution of 6-CFL in uptake buffer.
-
Pre-incubation: Wash the cells with uptake buffer. Add the test compound dilutions to the respective wells and pre-incubate for 10-30 minutes at 37°C.
-
Uptake Initiation: Add the 6-CFL working solution to each well and incubate for a defined period at 37°C.
-
Uptake Termination: Aspirate the uptake solution and wash the cells with ice-cold wash buffer.
-
Cell Lysis: Add lysis buffer to each well.
-
Quantification: Measure the fluorescence in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from wells with control cells (not expressing URAT1). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
This compound's Mechanism of Action and Assay Workflow
Caption: this compound inhibits URAT1 via both extracellular (cis) and intracellular (trans) mechanisms.
Troubleshooting Logic for High IC50 Variability
Caption: A logical workflow for diagnosing the root cause of IC50 variability in this compound assays.
Experimental Workflow for Radiolabeled Uric Acid Uptake Assay
Caption: Step-by-step workflow for a radiolabeled URAT1 inhibition assay with this compound.
References
Strategies to improve Dotinurad bioavailability in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dotinurad. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to this compound's bioavailability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic properties of this compound?
A1: this compound exhibits a favorable pharmacokinetic profile characterized by low apparent oral clearance and a low volume of distribution in humans, rats, and monkeys.[1][2] Its primary metabolite is this compound glucuronide.[1][2] Notably, the drug's metabolism is not significantly impacted by hepatic impairment, and its pharmacokinetics are consistent across different age groups and genders.[3][4] this compound is highly protein-bound in plasma, at approximately 99.4%.[1]
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it relevant?
A2: The definitive BCS class for this compound is not publicly available. However, based on its molecular structure—a moderately lipophilic small molecule (Molecular Weight: 358.2 g/mol , calculated XLogP3: 2.9)—it can be hypothesized to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[5] The BCS classification is critical because it helps predict the rate-limiting step for oral absorption. For BCS Class II/IV drugs, bioavailability is often limited by the drug's poor aqueous solubility and slow dissolution rate in the gastrointestinal fluid.
Q3: We are observing lower-than-expected plasma exposure of this compound in our animal model. What are the potential causes?
A3: Lower-than-expected exposure could stem from several factors:
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Poor Solubility/Dissolution: If this compound is administered as a simple suspension, its low aqueous solubility may be limiting its dissolution and subsequent absorption. The vehicle used for administration can significantly impact this.
-
Metabolism: While this compound is primarily metabolized via glucuronidation, species-specific differences in metabolism could lead to more rapid clearance in your specific animal model compared to those reported in the literature (rats, monkeys).[1][2]
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Efflux Transporters: Although this compound is a selective inhibitor of URAT1 and has minimal interaction with transporters like ABCG2, OAT1, and OAT3 at a therapeutic level, high localized concentrations in the gut could potentially interact with efflux transporters (like P-glycoprotein), which could limit absorption.[6]
-
Gastrointestinal (GI) Tract Instability: The stability of this compound in the specific pH and enzymatic environment of your animal model's GI tract could be a factor.
Troubleshooting Guide: Improving this compound Exposure
If you are encountering issues with low or variable this compound bioavailability in your in vivo studies, consider the following formulation strategies. These approaches are designed to enhance the solubility and dissolution rate, which are common hurdles for BCS Class II/IV compounds.
Strategy 1: Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions can improve the dissolution rate and apparent solubility of a drug by presenting it in a high-energy, non-crystalline state.
-
Underlying Principle: this compound is dispersed within a hydrophilic polymer matrix. Upon contact with aqueous media, the polymer dissolves, releasing the drug as fine, amorphous particles, which have a higher dissolution velocity than crystalline particles.
-
Potential Impact: This can lead to a higher concentration of dissolved drug in the gastrointestinal tract, thereby increasing the driving force for absorption.
Strategy 2: Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the oral absorption of lipophilic drugs.
-
Underlying Principle: this compound is dissolved in a mixture of oils, surfactants, and co-solvents. This lipidic pre-concentrate spontaneously forms a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.
-
Potential Impact: The drug is presented in a solubilized state within the emulsion droplets, bypassing the dissolution step. These systems can also facilitate lymphatic transport, potentially reducing first-pass metabolism.[7]
Strategy 3: Nanosuspensions
Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio.
-
Underlying Principle: According to the Ostwald-Freundlich equation, reducing particle size increases the saturation solubility and dissolution velocity of a drug.
-
Potential Impact: A nanosuspension of this compound, stabilized with appropriate surfactants or polymers, could significantly enhance its dissolution rate in the gut, leading to improved absorption and higher bioavailability.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for this compound from published preclinical and clinical data.
| Parameter | Human | Monkey (Cebus) | Rat | Source |
| Apparent Volume of Distribution (Vd/F) | 0.182 L/kg | 0.205 L/kg | 0.257 L/kg | [1][2] |
| Apparent Oral Clearance (CL/F) | 0.013 L/h/kg | 0.037 L/h/kg | 0.054 L/h/kg | [1][2] |
| Plasma Protein Binding | 99.4% | 99.4% | 99.4% | [1] |
| Primary Metabolite | Glucuronide | Glucuronide | Glucuronide | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC-AS, or Soluplus®).
-
Solvent System: Identify a common volatile solvent (e.g., methanol, ethanol, or acetone) that can dissolve both this compound and the selected polymer.
-
Dissolution: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying and Milling: Dry the resulting solid film under vacuum for 24 hours to remove residual solvent. Gently mill the dried product into a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids (e.g., SGF and FaSSIF/FeSSIF) to confirm enhanced dissolution rate compared to the crystalline drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Formulation Administration: Prepare the this compound formulation (e.g., nanosuspension, ASD, or LBDDS) at the desired dose (e.g., 10 mg/kg). Administer a single dose via oral gavage. Include a control group receiving a simple aqueous suspension of micronized this compound.
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software (e.g., Phoenix WinNonlin). Compare the parameters between the enhanced formulation and the control group to determine the relative improvement in bioavailability.
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
References
- 1. Ideal pharmacokinetic profile of this compound as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H9Cl2NO4S | CID 51349053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
Technical Support Center: Identification of Dotinurad Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of Dotinurad's degradation products. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic, non-degradative products of this compound?
A1: this compound is primarily metabolized into glucuronide and sulfate conjugates.[1][2] These are not typically considered degradation products but rather metabolic products formed in vivo. It is important to distinguish these from products formed under chemical stress conditions.
Q2: Which functional groups in the this compound molecule are most susceptible to degradation?
A2: Based on its chemical structure, the following functional groups in this compound are most likely to be susceptible to degradation under forced stress conditions:
-
Amide linkage: The amide bond can be susceptible to hydrolysis under acidic and basic conditions.
-
Phenolic group: The phenol group is prone to oxidation.
-
Benzothiazole ring system: This ring system may undergo cleavage or modification under harsh conditions.
-
Sulfone group: While generally stable, the carbon-sulfur bonds can be cleaved under extreme conditions.
Q3: What are the expected degradation pathways for this compound under forced degradation conditions?
A3: While specific degradation products for this compound are not extensively reported in the public domain, based on its chemical structure, the following degradation pathways can be anticipated:
-
Hydrolysis: Cleavage of the amide bond is a likely hydrolytic degradation pathway. The sulfonamide-like structure within the benzothiazole ring system may also be susceptible to hydrolysis, potentially leading to ring-opening.
-
Oxidation: The phenolic ring is susceptible to oxidation, which could result in the formation of quinone-type structures or additional hydroxylated species.
-
Photolysis: Aromatic compounds and phenols can be susceptible to photodegradation, potentially leading to complex mixtures of photoproducts.
-
Thermal Degradation: High temperatures can induce cleavage of the weaker bonds in the molecule, potentially leading to fragmentation.
Troubleshooting Guides
Issue 1: No degradation is observed after subjecting this compound to stress conditions.
| Possible Cause | Suggested Solution |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For photostability, ensure a high-intensity light source is used as per ICH Q1B guidelines. |
| This compound is highly stable under the tested conditions. | This is a valid result. Document the stability of the molecule under the tested conditions. Consider using more aggressive stress conditions if the goal is to force degradation to at least a 5-10% level for method validation purposes. |
| Analytical method is not sensitive enough to detect low levels of degradation products. | Optimize the analytical method (e.g., HPLC, LC-MS) to improve sensitivity. This may involve adjusting the wavelength of detection, using a more sensitive detector (like a mass spectrometer), or optimizing the mobile phase. |
Issue 2: Multiple, poorly resolved peaks are observed in the chromatogram after degradation.
| Possible Cause | Suggested Solution |
| Incomplete chromatographic separation. | Optimize the HPLC method. This can include changing the column, modifying the mobile phase composition (e.g., gradient elution, different organic modifiers or pH), or adjusting the flow rate and column temperature. |
| Formation of a complex mixture of degradation products. | This is common in forced degradation studies. Use a high-resolution analytical technique like LC-MS/MS to identify the individual components. It may be necessary to isolate major degradation products for full characterization. |
| Sample overload. | Reduce the concentration of the sample injected into the HPLC system. |
Issue 3: Difficulty in identifying the structure of the degradation products.
| Possible Cause | Suggested Solution | | Insufficient data for structural elucidation. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data. This information is crucial for determining the elemental composition and proposing structures. | | Co-elution of degradation products. | Further optimize the chromatographic method to achieve baseline separation. If co-elution persists, consider using a different chromatographic technique (e.g., HILIC, SFC) or a 2D-LC approach. | | Lack of reference standards. | Isolation of the major degradation products using techniques like preparative HPLC is necessary to obtain pure material for structural characterization by NMR and other spectroscopic methods. |
Quantitative Data Summary
As specific quantitative data for this compound degradation products is not publicly available, the following table provides an illustrative example of how to present such data once obtained from forced degradation studies.
| Stress Condition | This compound (% Assay) | Degradation Product 1 (DP1) (% Area) | Degradation Product 2 (DP2) (% Area) | Total Impurities (% Area) | Mass Balance (%) |
| Control | 99.8 | Not Detected | Not Detected | 0.2 | 100.0 |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 85.2 | 8.5 | 4.1 | 14.8 | 99.0 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | 90.5 | 5.3 | 2.1 | 9.5 | 100.0 |
| Oxidative (3% H₂O₂, RT, 24h) | 88.7 | 7.2 | Not Detected | 11.3 | 99.0 |
| Thermal (105°C, 48h) | 97.1 | 1.5 | 0.5 | 2.9 | 100.0 |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 95.4 | 2.8 | 1.0 | 4.6 | 100.0 |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at an appropriate temperature (e.g., 80°C) for a specified duration. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at a suitable temperature (e.g., 60°C) for a defined period. Withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the degradation over time.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 105°C) for a set period. Also, subject the drug solution to thermal stress.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve the parent drug from its degradation products.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Injection Volume: Typically 10-20 µL.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for the identification of this compound degradation products.
References
Dotinurad Technical Support Center: Troubleshooting Unexpected Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected outcomes in experiments involving Dotinurad. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues, from in vitro cell-based assays to in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the complete mechanism of action for this compound?
A1: this compound is a selective urate reabsorption inhibitor (SURI). Its primary mechanism is the potent inhibition of Urate Transporter 1 (URAT1), a protein located on the apical membrane of renal proximal tubule cells responsible for reabsorbing uric acid from the glomerular filtrate back into the blood.[1]
Interestingly, this compound exhibits a dual-inhibition mechanism:
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Cis-inhibition: this compound competitively binds to the extracellular domain of URAT1, preventing uric acid from accessing its binding site.
-
Trans-inhibition: this compound can accumulate inside the renal epithelial cells and inactivate URAT1 from the intracellular side. This trans-inhibition is thought to explain why this compound's in vivo efficacy is greater than what might be predicted from its in vitro IC50 value alone.[2][3][4]
Q2: What are the primary metabolites of this compound, and are they active?
A2: this compound is primarily metabolized in the liver into glucuronide and sulfate conjugates.[5][6][7][8] These metabolites are the main forms of this compound excreted in the urine.[5][8] Current data suggests that these glucuronide and sulfate conjugates are not pharmacologically active in the same way as the parent this compound molecule.
Q3: Are there any known off-target effects of this compound?
A3: this compound is highly selective for URAT1 with minimal inhibitory effects on other transporters like ABCG2, OAT1, and OAT3 at clinical concentrations.[1] However, some studies suggest potential off-target effects that may be beneficial. For instance, this compound treatment has been associated with improvements in arterial stiffness and markers of oxidative stress.[9][10] One proposed mechanism for this is that the increased concentration of uric acid in the renal tubules (due to URAT1 inhibition) may competitively inhibit glucose reabsorption by GLUT9, leading to favorable metabolic effects.[11]
Troubleshooting Guides for Unexpected Experimental Outcomes
In Vitro Assays
Scenario 1: Higher-than-Expected IC50 Value in a Cell-Based URAT1 Inhibition Assay
You are performing a [¹⁴C]-uric acid uptake assay in HEK293 cells stably expressing human URAT1, and the calculated IC50 for this compound is significantly higher than published values.
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Review Assay Protocol and Pre-incubation Time: this compound's unique trans-inhibition mechanism means that its inhibitory effect is potentiated with pre-incubation.[3][4] If your protocol involves simultaneous addition of this compound and [¹⁴C]-uric acid, you may be underestimating its potency.
-
Recommendation: Introduce a pre-incubation step where the cells are exposed to this compound for at least 10-30 minutes before the addition of the radiolabeled uric acid.[3]
-
-
Verify Cell Health and URAT1 Expression:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered protein expression.
-
Cell Confluency: Ensure cells are seeded at a consistent density and are in the exponential growth phase (typically 80-90% confluency) at the time of the assay. Overgrown or stressed cells can exhibit altered transporter function.[3]
-
URAT1 Expression: Periodically verify the expression of URAT1 in your stable cell line using qPCR or Western blot.
-
-
Check Compound Integrity and Solubility:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.
-
Aqueous Solubility: Visually inspect for any precipitation of this compound after dilution into the aqueous assay buffer. Poor solubility will lead to an inaccurate effective concentration.
-
-
Optimize Assay Buffer Conditions:
-
pH: The activity of URAT1 can be pH-dependent. Ensure the pH of your assay buffer is consistent and in the optimal range for URAT1 activity.
-
Serum: Perform the assay in a serum-free buffer. Serum proteins can bind to this compound, reducing its free concentration and apparent potency.[3]
-
-
Cell Seeding: Seed HEK293 cells stably expressing human URAT1 (hURAT1) in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Benzbromarone) in a serum-free uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Pre-incubation: Wash the cells once with pre-warmed uptake buffer. Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Add [¹⁴C]-uric acid to each well to a final concentration of 5-10 µM and incubate for 5-10 minutes at 37°C. This incubation time should be within the linear range of uptake for your cell line.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer (e.g., PBS).
-
Cell Lysis: Add lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 20-30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background counts from control cells (not expressing hURAT1). Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Scenario 2: High Well-to-Well Variability in Assay Results
You are observing significant variability between replicate wells in your this compound inhibition assay, making it difficult to obtain reliable IC50 values.
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health. Avoid using the perimeter wells for experimental data points; instead, fill them with sterile PBS or media to create a humidity barrier.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to the plate. Use calibrated pipettes and pre-wet the tips.
-
Temperature Gradients: Avoid temperature fluctuations across the plate during incubation steps. Ensure the plate is placed on a flat, evenly heated surface in the incubator.
-
Washing Steps: Perform washing steps consistently and gently to avoid dislodging cells.
In Vivo Studies
Scenario 3: this compound Shows Reduced Efficacy in a Hyperuricemic Animal Model
You are testing this compound in a potassium oxonate-induced hyperuricemia mouse model, but the observed reduction in serum uric acid is less than expected.
-
Animal Model Considerations:
-
Uricase Activity: Most rodents, unlike humans, have the enzyme uricase, which breaks down uric acid. The efficacy of uricase inhibitors like potassium oxonate can vary. Ensure the dose and timing of potassium oxonate administration are sufficient to induce sustained hyperuricemia.
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Transporter Expression: The expression and function of uric acid transporters can differ between species. While this compound is effective in primate models, its interaction with rodent transporters may not perfectly mimic the human response.
-
-
Pharmacokinetics and Dosing:
-
Bioavailability: Ensure the vehicle used for oral administration of this compound allows for adequate absorption.
-
Metabolism: While this compound has a low risk of CYP-mediated interactions, its metabolism to glucuronide and sulfate conjugates could be a factor.[5][7][8] Consider the metabolic capacity of the animal model.
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Dose and Timing: The timing of this compound administration relative to the induction of hyperuricemia and blood sampling is critical. Conduct a dose-response and time-course study to determine the optimal experimental window.
-
-
Dietary Factors: The diet of the animals can influence uric acid levels. Use a standardized diet to minimize variability.
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Acclimatization: Acclimatize male Kunming or C57BL/6 mice for at least one week under standard laboratory conditions with free access to standard chow and water.
-
Hyperuricemia Induction: Administer potassium oxonate (250-300 mg/kg) suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) via intraperitoneal injection or oral gavage one hour before this compound administration.
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This compound Administration: Administer this compound orally at the desired doses. Include a vehicle control group.
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Sample Collection: Collect blood samples via tail vein or retro-orbital plexus at various time points (e.g., 1, 2, 4, 6 hours) after this compound administration.
-
Analysis: Separate serum and measure uric acid levels using a commercial assay kit.
Data Summary Tables
Table 1: In Vitro Inhibitory Activity of this compound and Other Uricosuric Agents
| Compound | Target Transporter | IC50 (µM) |
| This compound | URAT1 | 0.0372 |
| ABCG2 | 4.16 | |
| OAT1 | 4.08 | |
| OAT3 | 1.32 | |
| Benzbromarone | URAT1 | 0.190 |
| Lesinurad | URAT1 | 30.0 |
| Probenecid | URAT1 | 165 |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Rat | Monkey | Human |
| Apparent Distribution Volume (L/kg) | 0.257 | 0.205 | 0.182 |
| Oral Clearance (L·h⁻¹·kg⁻¹) | 0.054 | 0.037 | 0.013 |
| Plasma Protein Binding (%) | 99.4 | 99.4 | 99.4 |
Visualizations
Caption: Dual mechanism of this compound: cis- and trans-inhibition of URAT1.
Caption: Logical workflow for troubleshooting unexpected this compound results.
References
- 1. Switching from febuxostat to this compound, a novel selective urate reabsorption inhibitor, may substantially reduce serum urate levels, through URAT1 inhibition, potentially without adversely affecting ABCG2 function: findings from the SWITCH SURI study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Human UDP-Glucuronosyltransferase and Sulfotransferase as Responsible for the Metabolism of this compound, a Novel Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. study.com [study.com]
- 10. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A drug–drug interaction study of a novel, selective urate reabsorption inhibitor this compound and the non-steroidal anti-inflammatory drug oxaprozin in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dotinurad-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential Dotinurad-induced cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel medication for the treatment of hyperuricemia, a condition characterized by excess uric acid in the blood that can lead to gout.[1][2] It functions as a selective uric acid reabsorption inhibitor (SURI).[1] The primary target of this compound is the urate transporter 1 (URAT1) located in the kidneys.[1][2][3] By selectively inhibiting URAT1, this compound reduces the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby increasing its excretion in urine and lowering serum uric acid levels.[1][3][4]
Q2: What are the known clinical side effects of this compound?
In clinical settings, this compound is generally well-tolerated.[5] Common side effects are often mild and can include gastrointestinal discomfort such as nausea, diarrhea, and abdominal pain.[2][6] Headaches and dizziness have also been reported.[2][6] While rare, more severe side effects can include allergic reactions, changes in liver function tests, and hematological abnormalities like anemia or leukopenia.[6]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity in in vitro models?
While specific in vitro cytotoxicity studies on this compound are not extensively published, potential mechanisms can be inferred from its pharmacological profile and common pathways of drug-induced cell injury. These may include:
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Off-target effects: At high concentrations, this compound may interact with other cellular transporters or enzymes, leading to unintended cytotoxic effects.
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Mitochondrial dysfunction: Many drugs can impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptosis.
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Disruption of cellular homeostasis: Inhibition of transporters, even selectively, can alter the intracellular environment, potentially leading to stress responses and cell death.
Troubleshooting Guide for this compound-Induced Cytotoxicity
This guide addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: High levels of cell death observed in a dose-response experiment.
-
Question: We are observing significant cytotoxicity at concentrations of this compound that we expected to be non-toxic based on clinical data. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock. Improper storage or handling can lead to degradation products that may be more cytotoxic.
-
Cell Model Sensitivity: The cell line you are using may be particularly sensitive to this compound or may express off-target proteins that interact with the compound. Consider testing on a different cell line to see if the effect is cell-type specific.
-
Assay Interference: The cytotoxicity assay itself could be producing artifacts. For example, some compounds can interfere with the enzymatic reactions of MTT or LDH assays. It is advisable to use a secondary, mechanistically different cytotoxicity assay to confirm your results.[7] (See Table 1 for a comparison of common cytotoxicity assays).
-
Optimize Exposure Time: The duration of drug exposure can significantly impact cytotoxicity. Consider running a time-course experiment to determine the onset of cytotoxicity and to see if a shorter exposure time can achieve the desired pharmacological effect without causing widespread cell death.
-
Issue 2: Discrepancy between different cytotoxicity assays.
-
Question: Our MTT assay shows a significant decrease in cell viability with this compound treatment, but a live/dead staining assay indicates minimal cell death. How do we interpret these results?
-
Answer:
This discrepancy often points towards a cytostatic effect rather than a cytotoxic one, or interference with cellular metabolism.[8]
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Metabolic Inhibition: The MTT assay measures metabolic activity, which can be inhibited without directly causing cell death.[7][8] this compound might be reducing the metabolic rate of the cells, leading to a lower MTT signal, while the cells remain viable.
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Proliferation Arrest: The compound could be causing cell cycle arrest, leading to a lower number of viable cells at the end of the experiment without inducing cell death.
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Actionable Steps:
-
Use an assay that directly counts live and dead cells, such as trypan blue exclusion or a fluorescence-based live/dead assay.
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Perform a cell cycle analysis using flow cytometry to investigate potential cytostatic effects.
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Measure ATP levels directly to assess the energetic state of the cells. A drop in ATP can indicate mitochondrial dysfunction.
-
-
Data Presentation
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT Assay | Measures metabolic activity through the reduction of tetrazolium salts into a colored formazan product by viable cells.[9] | Inexpensive, high-throughput, and relatively simple.[8] | Can be affected by changes in cellular metabolism that are not linked to cytotoxicity.[7][8] The compound being tested can also interfere with the enzymatic reaction. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity into the culture medium.[9][10] | Indicates necrotic cell death and loss of membrane integrity. | Less sensitive for detecting apoptosis, as membrane integrity is often maintained in the early stages. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.[11] | Provides a direct count of viable and non-viable cells. Can be used in imaging and flow cytometry. | May require more sophisticated equipment (fluorescence microscope or flow cytometer). |
| Annexin V/PI Staining | Uses Annexin V to detect phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker) and propidium iodide (PI) to identify necrotic cells.[9] | Allows for the differentiation between apoptotic and necrotic cell death.[9] | Requires a flow cytometer for quantitative analysis. |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
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Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This protocol measures the release of LDH from damaged cells.
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Cell Seeding and Treatment:
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Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. This compound | ডটিনুরাড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. uricatherapeutics.com [uricatherapeutics.com]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
Dotinurad interference in common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information regarding the use of dotinurad in a laboratory setting. Below you will find frequently asked questions and troubleshooting guides to address potential issues and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective urate reabsorption inhibitor (SURI). Its primary mechanism of action is the potent and selective inhibition of urate transporter 1 (URAT1), a protein located in the renal proximal tubules responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2][3] By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[1][4] Notably, this compound exhibits high selectivity for URAT1 with only weak inhibitory effects on other transporters involved in urate secretion, such as ABCG2, OAT1, and OAT3.[5]
Q2: Is there any known analytical interference of this compound or its metabolites with common laboratory assays?
Currently, there is no direct evidence in the published literature to suggest that this compound or its metabolites cause analytical interference with common laboratory assays, such as those for clinical chemistry (e.g., glucose, creatinine, liver enzymes) or immunoassays. Clinical trials have monitored a wide range of laboratory parameters as safety endpoints, and no patterns indicative of analytical interference have been reported.[2][4][6][7] The high selectivity of this compound for its target, URAT1, may contribute to a low potential for off-target interactions that could lead to assay interference.[5][8]
Q3: this compound is known to affect uric acid levels. How should I interpret uric acid measurements in experimental samples from subjects treated with this compound?
The intended pharmacological effect of this compound is to lower serum uric acid levels and increase urinary uric acid excretion.[1][3] Therefore, a decrease in serum or plasma uric acid and a corresponding increase in urinary uric acid are expected findings in samples from subjects treated with this compound. These changes are a direct result of the drug's mechanism of action and should not be mistaken for analytical interference. It is crucial to consider the timing of sample collection relative to this compound administration to accurately interpret uric acid measurements.
Q4: Have any studies reported effects of this compound on other laboratory parameters beyond uric acid?
Yes, some clinical studies have observed changes in other laboratory parameters in patients treated with this compound, although these are generally considered physiological or pharmacological effects rather than analytical interference.
-
Renal Function: Some studies have noted modest improvements in renal function markers. For instance, a decrease in serum creatinine and a corresponding increase in the estimated glomerular filtration rate (eGFR) have been observed in some patient populations.[9][10]
-
Lipid Profile: One retrospective analysis reported a significant decrease in low-density lipoprotein cholesterol (LDL-C) in patients treated with this compound.[11][12]
-
Liver Function: In a study of patients with steatotic liver disease, this compound treatment was associated with significant reductions in gamma-glutamyl transferase (GGT) and total bilirubin.[10]
It is important to note that these findings may be related to the overall improvement in metabolic health associated with lowering uric acid levels and require further investigation.
Troubleshooting Guides
Issue 1: Unexpectedly Low Serum Uric Acid Levels
-
Potential Cause: This is the expected therapeutic effect of this compound.
-
Troubleshooting Steps:
-
Confirm that the subject has been administered this compound.
-
Review the dosing schedule and the timing of sample collection. Serum uric acid levels are expected to decrease in a dose-dependent manner following this compound administration.
-
This is not indicative of an assay error but rather the desired pharmacodynamic effect of the drug.
-
Issue 2: Unexpectedly High Urinary Uric Acid Levels
-
Potential Cause: This is the expected therapeutic effect of this compound.
-
Troubleshooting Steps:
-
Confirm that the subject has been administered this compound.
-
This compound inhibits the reabsorption of uric acid in the kidneys, leading to increased excretion in the urine.
-
This finding is consistent with the drug's mechanism of action and does not suggest an analytical error.
-
Issue 3: Minor Fluctuations in Other Clinical Chemistry Parameters (e.g., Creatinine, LDL-C, GGT)
-
Potential Cause: These may be physiological responses to this compound treatment.
-
Troubleshooting Steps:
-
Refer to clinical study data that has reported modest changes in some renal, lipid, and liver function markers.[9][10][11][12]
-
Consider these changes in the context of the overall clinical picture and the known effects of lowering uric acid.
-
There is currently no evidence to suggest these are due to analytical interference. If the results are inconsistent or clinically unexpected, consider re-testing the sample and ensuring the analytical method is validated.
-
Data Presentation
Table 1: Effect of this compound on Serum Uric Acid Levels in Hyperuricemic Patients
| Dose of this compound | Mean Percent Change from Baseline | Percentage of Patients Achieving Serum Uric Acid ≤ 6.0 mg/dL |
| 0.5 mg | -21.81% | 23.1% |
| 1 mg | -33.77% | 65.9% |
| 2 mg | -42.66% | 74.4% |
| 4 mg | -61.09% | 100% |
| Placebo | +2.83% | 0% |
Data from a Phase 2 study in Japanese hyperuricemic patients with or without gout.[2]
Table 2: Observed Changes in Other Laboratory Parameters with this compound Treatment
| Parameter | Observed Change | Study Population | Reference |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Significant Decrease | Hyperuricemic patients with advanced chronic kidney disease | [11][12] |
| Serum Creatinine | Significant Decrease | Patients with steatotic liver disease and hyperuricemia | [9][10] |
| Estimated Glomerular Filtration Rate (eGFR) | Significant Increase | Patients with steatotic liver disease and hyperuricemia | [9][10] |
| Gamma-Glutamyl Transferase (GGT) | Significant Decrease | Patients with steatotic liver disease and hyperuricemia | [10] |
| Total Bilirubin | Significant Decrease | Patients with steatotic liver disease and hyperuricemia | [10] |
Experimental Protocols
Protocol: Determination of this compound in Plasma and its Metabolites in Urine
This is a general overview of the methodology used in clinical pharmacokinetic studies to quantify this compound and its metabolites.
-
Methodology: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard method for the determination of this compound in plasma and its glucuronate and sulfate conjugates in urine.[13][14][15]
-
Sample Preparation:
-
Plasma: Protein precipitation is typically used to extract this compound from plasma samples.
-
Urine: Urine samples are often diluted before analysis.
-
-
Chromatography: Reversed-phase liquid chromatography is used to separate this compound and its metabolites from endogenous matrix components.
-
Mass Spectrometry: A tandem mass spectrometer is used for sensitive and selective detection and quantification of the analytes.
-
Quantification: The concentration of this compound and its metabolites is determined by comparing the peak area ratios of the analytes to their stable isotope-labeled internal standards against a calibration curve. The lower limit of quantification for this compound in plasma is typically around 1 ng/mL.[13]
Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: Troubleshooting workflow for unexpected lab results with this compound.
References
- 1. eisai.com [eisai.com]
- 2. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. eisai.com [eisai.com]
- 5. [Pharmacological properties and clinical efficacy of this compound (URECE® tablets), a novel hypouricemic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical effects of a selective urate reabsorption inhibitor this compound in patients with hyperuricemia and treated hypertension: a multicenter, prospective, exploratory study (DIANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Treatment for Patients With Hyperuricemia Complicating CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on Uric Acid and Hepatorenal Parameters in Steatotic Liver Disease: A Pilot Study in Japanese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on Uric Acid and Hepatorenal Parameters in Steatotic Liver Disease: A Pilot Study in Japanese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Efficacy and Safety of this compound on Uric Acid and Renal Function in Patients with Hyperuricemia and Advanced Chronic Kidney Disease: A Single Center, Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Efficacy and Safety of this compound on Uric Acid and Renal Function in Patients with Hyperuricemia and Advanced Chronic Kidney Disease: A Single Center, Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect for hyperuricemia inpatient of uric acid overproduction type or in combination with topiroxostat on the pharmacokinetics, pharmacodynamics and safety of this compound, a selective urate reabsorption inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dotinurad and Benzbromarone: Mechanism of Action and Selectivity
Dotinurad and benzbromarone are both potent uricosuric agents utilized in the management of hyperuricemia, a condition characterized by elevated serum uric acid levels that can lead to gout. While both drugs effectively lower serum urate by promoting its excretion, their underlying mechanisms and selectivity profiles exhibit critical differences. This guide provides an in-depth comparison of this compound and benzbromarone, focusing on their molecular interactions, transporter selectivity, and the experimental methodologies used to characterize them.
Overview of Mechanism of Action
The primary therapeutic target for both this compound and benzbromarone is the urate transporter 1 (URAT1), a protein located in the renal proximal tubules responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2][3] By inhibiting URAT1, these drugs increase the urinary excretion of uric acid, thereby lowering its concentration in the blood.
This compound: A Selective Urate Reabsorption Inhibitor (SURI)
This compound is a novel agent classified as a Selective Urate Reabsorption Inhibitor (SURI).[1][4] Its mechanism is distinguished by a unique dual-mode inhibition of URAT1:
-
Cis-inhibition: this compound competitively binds to the extracellular domain of URAT1, preventing uric acid from accessing its binding site and thus inhibiting its reabsorption.[1][5]
-
Trans-inhibition: Intracellularly accumulated this compound also inactivates URAT1 from the inside. This noncompetitive trans-inhibition is achieved by attenuating the efflux of monocarboxylates that URAT1 exchanges for uric acid, thereby reducing the driving force for urate uptake.[1][5] This dual mechanism contributes to a more profound and sustained uricosuric effect than would be expected from competitive inhibition alone.[1][5] Studies have shown that this trans-inhibition mechanism is not observed with benzbromarone.[5]
Benzbromarone: A Potent, Non-Selective Uricosuric Agent
Benzbromarone is a long-standing uricosuric agent that potently inhibits URAT1 to block uric acid reabsorption.[2][6][7] However, unlike this compound, benzbromarone is considered a non-selective inhibitor.[8][9] In addition to URAT1, it also inhibits other transporters involved in urate homeostasis, including organic anion transporter 4 (OAT4), OAT1, OAT3, and ATP-binding cassette subfamily G member 2 (ABCG2).[2][8][9] These transporters are also involved in urate secretion, meaning benzbromarone's action is not exclusively focused on blocking reabsorption. This lack of selectivity can impact its overall efficacy and contribute to potential drug-drug interactions and off-target effects, including a known risk of hepatotoxicity.[1][2]
Transporter Selectivity and Potency: A Quantitative Comparison
The defining difference between this compound and benzbromarone lies in their selectivity for URAT1 over other renal transporters. This compound was specifically designed for high selectivity to minimize off-target interactions.[1] In vitro studies have quantified the inhibitory potency (IC50 values) of both drugs against various transporters, highlighting this compound's superior selectivity.
| Transporter | This compound IC50 (µM) | Benzbromarone IC50 (µM) | This compound Selectivity Ratio (IC50 for Transporter / IC50 for URAT1) |
| URAT1 | 0.0372[4][10] | 0.190[4][10] | 1 |
| ABCG2 | 4.16[4][10] | Inhibits[8][11] | 112[11] |
| OAT1 | 4.08[4][10] | Inhibits[7][8][9] | 110 |
| OAT3 | 1.32[4][10] | Inhibits[8][9] | 35 |
Data sourced from in vitro inhibition assays.[4][10][11]
The data clearly indicates that this compound is approximately five times more potent in inhibiting URAT1 than benzbromarone.[8][12] Furthermore, this compound's inhibitory effects on other key urate transporters like ABCG2, OAT1, and OAT3 are significantly weaker, with IC50 values that are 35- to 112-fold higher than its IC50 for URAT1.[4][11] This high selectivity supports its classification as a SURI.
Clinical Efficacy in Serum Uric Acid Reduction
Clinical trials have demonstrated the non-inferiority of this compound compared to benzbromarone in lowering serum uric acid (sUA) levels.
| Study Parameter | This compound | Benzbromarone |
| Dose | 2 mg/day | 50 mg/day |
| Mean % Change in sUA from Baseline | -45.9%[8] | -43.8%[8] |
| % of Patients Achieving sUA ≤6.0 mg/dL | 86.2%[10] | 83.6%[10] |
Data from a Phase 3, 14-week, double-blind study in Japanese hyperuricemic patients.[8]
Pooled analysis of Phase 2 and 3 trials showed that this compound at doses of 2 mg and 4 mg enabled 82.8% and 100% of patients, respectively, to achieve the target serum uric acid level of ≤6.0 mg/dL.[13][14] This demonstrates that this compound achieves a comparable or superior clinical effect at a much lower dose than benzbromarone, consistent with its higher in vitro potency and selective mechanism.[8]
Visualizing the Mechanisms and Workflows
To better illustrate the comparative mechanisms and the experimental processes used for their evaluation, the following diagrams are provided.
Caption: this compound selectively inhibits URAT1, while benzbromarone also inhibits secretion transporters.
Experimental Protocols
The characterization of these drugs relies on standardized in vitro and in vivo experimental models.
This foundational assay is used to determine the inhibitory potency (IC50) of a compound against the URAT1 transporter.
-
Objective: To quantify the concentration of this compound or benzbromarone required to inhibit 50% of URAT1-mediated uric acid uptake.[15]
-
Methodology:
-
Cell Line Expression: A human cell line, such as Human Embryonic Kidney 293 (HEK293) cells, or Xenopus laevis oocytes are engineered to express the human URAT1 transporter.[3][16] This is typically achieved by transfecting the cells with a plasmid vector containing the coding sequence for human URAT1.[3]
-
Compound Incubation: The URAT1-expressing cells are incubated with varying concentrations of the test compound (this compound or benzbromarone) for a defined period.[15]
-
Uptake Assay: A solution containing radio-labeled uric acid (e.g., [¹⁴C]-uric acid) is added to the cells.[15][16] The cells are incubated for a short period (e.g., 5-15 minutes) to allow for transporter-mediated uptake.[17][18]
-
Termination and Lysis: The uptake process is abruptly stopped by washing the cells with an ice-cold buffer.[15] The cells are then lysed to release their intracellular contents.
-
Quantification: The amount of intracellular [¹⁴C]-uric acid is measured using a scintillation counter.[15]
-
Data Analysis: The percentage of uptake inhibition at each drug concentration is calculated relative to a vehicle control (no drug). The IC50 value is determined by fitting this data to a dose-response curve.[15]
-
Caption: Workflow for determining the IC50 of URAT1 inhibitors in a cell-based assay.
This protocol assesses the ability of a drug to lower serum uric acid levels in a living organism.
-
Objective: To evaluate the in vivo urate-lowering efficacy of this compound and benzbromarone.[15]
-
Methodology:
-
Animal Model: Cebus monkeys are often used as they have a uric acid metabolism similar to humans.[4] Alternatively, rodent models (e.g., Sprague-Dawley rats) can be used, often requiring co-administration of a uricase inhibitor like potassium oxonate to induce hyperuricemia.[4][15]
-
Drug Administration: The test compounds are administered orally at various doses.[4] A vehicle control group receives the formulation without the active drug.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 2, 4, 8, 24 hours).[19] Urine is also collected over the same period to assess urinary uric acid excretion.
-
Biochemical Analysis: Serum is separated from the blood, and the concentration of uric acid is measured using a biochemical analyzer.[15] Urinary uric acid and creatinine are also measured to calculate the fractional excretion of urate (FEUA).[4]
-
Data Analysis: The percentage reduction in serum uric acid levels and the change in FEUA in the drug-treated groups are compared to the vehicle-treated control group to determine the dose-dependent efficacy of the drug.[4]
-
Conclusion
This compound and benzbromarone are both highly effective at lowering serum uric acid levels by inhibiting the renal transporter URAT1. However, their mechanisms diverge significantly in terms of selectivity and mode of action. This compound is a highly selective URAT1 inhibitor with a unique dual cis- and trans-inhibition mechanism, which contributes to its potent clinical effect at low doses.[1][4][5] In contrast, benzbromarone is a non-selective agent that also inhibits several other transporters involved in urate secretion.[8][9] The high selectivity of this compound represents a significant advancement, as it is expected to reduce the risk of off-target effects and drug-drug interactions, potentially offering a more favorable safety profile compared to older uricosuric agents like benzbromarone.[1][4][10]
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of the Uricosuric Effect of this compound by Trans-Inhibition of the Uric Acid Reabsorptive Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. This compound versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Switching from febuxostat to this compound, a novel selective urate reabsorption inhibitor, may substantially reduce serum urate levels, through URAT1 inhibition, potentially without adversely affecting ABCG2 function: findings from the SWITCH SURI study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of this compound in Hyperuricemic Patients With or Without Gout: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Dotinurad and Lesinurad in the Management of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the clinical performance and methodologies of two selective urate reabsorption inhibitors.
In the landscape of hyperuricemia treatment, selective urate reabsorption inhibitors (SURIs) have emerged as a significant therapeutic class. This guide provides a comprehensive comparison of two key SURIs: Dotinurad and Lesinurad. Both drugs target the urate transporter 1 (URAT1) in the renal proximal tubule to increase uric acid excretion. While direct head-to-head clinical trials are not yet available, this document synthesizes data from various clinical studies to offer an objective comparison of their efficacy, supported by detailed experimental protocols and mechanistic insights.
Mechanism of Action: Targeting URAT1
This compound and Lesinurad share a primary mechanism of action by inhibiting URAT1, a protein responsible for the majority of uric acid reabsorption in the kidneys.[1][2] By blocking URAT1, both drugs promote the excretion of uric acid in urine, thereby lowering serum uric acid (sUA) levels.[1][2] this compound is highlighted for its high selectivity for URAT1 with minimal effects on other transporters like ABCG2, OAT1, and OAT3.[3] Lesinurad also inhibits organic anion transporter 4 (OAT4), another protein involved in uric acid reabsorption.[4][5]
References
- 1. Urica Therapeutics Announces Topline Data From Phase 1 Clinical Trial Evaluating this compound in Healthy Volunteers in the US [drug-dev.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of this compound in Hyperuricemic Patients With or Without Gout: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Dotinurad: A Comparative Analysis of its Superior Selectivity for URAT1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dotinurad's selectivity for the urate transporter 1 (URAT1) against other therapeutic alternatives. The presented data, compiled from in vitro studies, demonstrates this compound's high potency and selectivity, positioning it as a promising agent in the management of hyperuricemia.
Unparalleled Selectivity Profile of this compound
This compound distinguishes itself from other uricosuric agents through its potent and highly selective inhibition of URAT1, the primary transporter responsible for uric acid reabsorption in the kidneys.[1][2][3] This selectivity minimizes off-target effects on other key transporters involved in urate secretion, such as ATP-binding cassette subfamily G member 2 (ABCG2), organic anion transporter 1 (OAT1), and organic anion transporter 3 (OAT3).[1][4]
In comparative studies, this compound has demonstrated significantly lower IC50 values for URAT1 inhibition than other commonly used uricosuric drugs, including benzbromarone, lesinurad, and probenecid.[1][4] Furthermore, its inhibitory activity against ABCG2, OAT1, and OAT3 is considerably weaker, highlighting its focused mechanism of action.[1][4][5] This high selectivity for URAT1 suggests a reduced potential for drug-drug interactions and adverse effects associated with the non-specific inhibition of other renal transporters.[4][6]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other uricosuric agents against URAT1 and other relevant transporters. The data clearly illustrates this compound's superior potency and selectivity for URAT1.
| Compound | URAT1 IC50 (µM) | ABCG2 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) |
| This compound | 0.0372 [1][4] | 4.16 [1][4] | 4.08 [1][4] | 1.32 [1][4] |
| Benzbromarone | 0.190[1][4] | - | - | - |
| Lesinurad | 30.0[1][4] | - | - | - |
| Probenecid | 165[1][4] | - | - | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The determination of the inhibitory activity of this compound and other compounds against URAT1 and other transporters typically involves in vitro cell-based assays.
URAT1 Inhibition Assay
A common method for assessing URAT1 inhibition is the [¹⁴C]-uric acid uptake assay using human embryonic kidney 293 (HEK293) cells stably expressing the human URAT1 transporter.[7]
-
Cell Culture: HEK293 cells expressing hURAT1 are cultured to confluence in appropriate media.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Uptake Initiation: The uptake of uric acid is initiated by adding [¹⁴C]-labeled uric acid to the cells.
-
Uptake Termination: After a defined incubation period, the uptake is stopped by washing the cells with an ice-cold buffer.
-
Measurement: The cells are lysed, and the amount of intracellular [¹⁴C]-uric acid is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the URAT1-mediated uric acid uptake (IC50) is calculated.
Off-Target Transporter Inhibition Assays (e.g., OAT1, OAT3)
Similar cell-based assays are employed to evaluate the inhibitory activity against other transporters. For OAT1 and OAT3, a fluorescent substrate like 6-carboxyfluorescein can be used. The principle remains the same: measure the reduction in substrate uptake in the presence of the test compound to determine the IC50 value.[7]
Visualizing the Experimental Workflow and URAT1 Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, this compound, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Dotinurad's Cross-Reactivity with Renal Transporters: A Comparative Analysis
Dotinurad, a novel selective urate reabsorption inhibitor (SURI), offers a targeted approach to managing hyperuricemia by primarily inhibiting the urate transporter 1 (URAT1). A critical aspect of its pharmacological profile is its selectivity and minimal interaction with other renal transporters, which can influence its efficacy and reduce the potential for drug-drug interactions. This guide provides a comparative assessment of this compound's cross-reactivity with key renal transporters against other uricosuric agents, supported by in vitro experimental data.
Mechanism of Action
This compound effectively lowers serum uric acid levels by selectively inhibiting URAT1, a protein located in the renal proximal tubules responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2] By blocking this transporter, this compound promotes the excretion of uric acid in the urine.[1][2] Its high selectivity for URAT1 is a key feature, distinguishing it from other uricosuric agents that may interact with a broader range of transporters.[1][3]
Comparative Inhibitory Effects on Renal Transporters
In vitro studies have quantified the inhibitory activity of this compound and other uricosuric agents against several key renal transporters involved in urate homeostasis and drug disposition. The data, summarized in the table below, highlights this compound's potent and selective inhibition of URAT1.
| Compound | URAT1 | ABCG2 | OAT1 | OAT3 |
| This compound | 0.0372 | 4.16 | 4.08 | 1.32 |
| Benzbromarone | 0.190 | N/A | N/A | N/A |
| Lesinurad | 30.0 | N/A | N/A | N/A |
| Probenecid | 165 | N/A | N/A | N/A |
| Data presented as IC50 values in μM. "N/A" indicates data not available in the cited sources. |
The data clearly demonstrates that this compound is a potent inhibitor of URAT1, with an IC50 value significantly lower than that of lesinurad and probenecid.[3][4][5] While benzbromarone is also a potent URAT1 inhibitor, this compound exhibits weak inhibition against other important renal transporters like ATP-binding cassette subfamily G member 2 (ABCG2), organic anion transporter 1 (OAT1), and organic anion transporter 3 (OAT3).[3][4][5] This high selectivity for URAT1 minimizes the potential for off-target effects and drug-drug interactions.[1] For instance, the inhibition of OAT1 and OAT3 by some hypouricemic agents can affect the excretion of other drugs and endogenous compounds, while ABCG2 inhibition can impact urate excretion in both the kidneys and intestines.[6][7][8][9] this compound's minimal impact on these transporters suggests a more favorable safety profile.[3][5]
Experimental Protocols
The assessment of this compound's cross-reactivity with renal transporters typically involves in vitro transport assays. A generalized workflow for such an experiment is outlined below.
In Vitro Transporter Inhibition Assay
This method is employed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific transporter.
-
Cell Culture and Transfection: A stable cell line, such as Madin-Darby Canine Kidney (MDCK-II) or Human Embryonic Kidney (HEK293) cells, is transfected with a plasmid containing the gene for the human renal transporter of interest (e.g., URAT1, OAT1, OAT3, ABCG2). This results in the overexpression of the specific transporter on the cell membrane.
-
Uptake/Efflux Assay:
-
The transfected cells are seeded in multi-well plates and incubated until they form a confluent monolayer.
-
The cells are then incubated with a radiolabeled or fluorescent probe substrate specific to the transporter being studied, in the presence of varying concentrations of the test compound (e.g., this compound).
-
After a defined incubation period, the uptake of the substrate into the cells is stopped by washing with an ice-cold buffer.
-
The cells are lysed, and the amount of substrate taken up is quantified using liquid scintillation counting or fluorescence measurement.
-
-
Data Analysis: The percentage of transport inhibition is calculated for each concentration of the test compound relative to a control group with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Logical Relationships
The interaction of uricosuric agents with renal transporters is a key determinant of their urate-lowering efficacy and potential for side effects. The following diagram illustrates the central role of URAT1 in urate reabsorption and the points of inhibition by this compound and other less selective agents.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Possible Exquisite Crosstalk of Urate Transporter 1 With Other Urate Transporters for Chronic Kidney Disease and Cardiovascular Disease Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Switching from febuxostat to this compound, a novel selective urate reabsorption inhibitor, may substantially reduce serum urate levels, through URAT1 inhibition, potentially without adversely affecting ABCG2 function: findings from the SWITCH SURI study [frontiersin.org]
- 8. Frontiers | Efficacy and safety of switching from febuxostat to this compound, a novel selective urate reabsorption inhibitor, in hyperuricemic patients with type 2 diabetic kidney disease: Protocol for a single-arm, open-label, prospective, exploratory study [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Dotinurad in Combination with Xanthine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of hyperuricemia and gout is undergoing a paradigm shift with the advent of novel therapeutic agents. This guide provides a comprehensive comparison of Dotinurad, a selective urate reabsorption inhibitor (SURI), with a focus on its use in combination with xanthine oxidase inhibitors (XOIs), the cornerstone of urate-lowering therapy. This document synthesizes available experimental data, details study methodologies, and visualizes key concepts to support research and development in this field.
Mechanism of Action: A Dual Approach to Urate Reduction
Hyperuricemia, the precursor to gout, is primarily addressed by reducing the production of uric acid or increasing its excretion. Xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat target the former by blocking the enzymatic conversion of hypoxanthine and xanthine to uric acid.[1][2] this compound, on the other hand, enhances uric acid excretion by selectively inhibiting urate transporter 1 (URAT1) in the renal proximal tubules.[3][4] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[5] By blocking this transporter, this compound increases the fractional excretion of uric acid (FEUA).[6][7]
The combination of a URAT1 inhibitor and an XOI offers a synergistic effect by simultaneously addressing both the production and reabsorption of uric acid. This dual-pronged approach has the potential to achieve target serum uric acid (sUA) levels more effectively, especially in patients who do not respond adequately to monotherapy.
Comparative Efficacy: this compound vs. Febuxostat
A recent phase 3, multicenter, randomized, double-blind, parallel-group study in Chinese patients with gout provides key comparative data between this compound and the XOI febuxostat.[8][9][10]
Experimental Protocol: Phase 3 this compound vs. Febuxostat Study[8][10][11]
-
Objective: To compare the efficacy and safety of this compound with febuxostat in Chinese patients with gout.[8]
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group, phase 3 study.[10][11] A total of 451 patients were randomized (1:1) to receive either oral this compound or febuxostat.[8][9]
-
Participant Profile: Patients diagnosed with gout and serum uric acid (sUA) levels >7.0 mg/dL.[10][11]
-
Dosing Regimen:
-
Primary Endpoint: The proportion of patients achieving sUA levels ≤6.0 mg/dL at week 24.[8][10]
-
Secondary Endpoint: The proportion of patients achieving sUA levels ≤6.0 mg/dL at week 12 to assess the non-inferiority of this compound 2 mg/day to febuxostat 40 mg/day.[8][10]
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from this pivotal study.
Table 1: Efficacy of this compound vs. Febuxostat in Gout Patients
| Endpoint | This compound | Febuxostat | Adjusted Difference (95% CI) | P-value |
| Responder Rate at Week 24 (sUA ≤6.0 mg/dL) | 73.6% (4 mg/day) | 38.1% (40 mg/day) | 35.9% (27.4% - 44.4%) | <0.0001 |
| Responder Rate at Week 12 (sUA ≤6.0 mg/dL) | 55.5% (2 mg/day) | 50.5% (40 mg/day) | 5.2% (-3.7% - 14.2%) | Non-inferior |
| Mean Percent Reduction in sUA from Baseline at Week 24 | 45.9% | 30.6% | - | - |
Data sourced from a Phase 3 trial in Chinese patients with gout.[8][9][12]
Table 2: Safety Profile of this compound vs. Febuxostat
| Adverse Event Category | This compound Group | Febuxostat Group |
| Incidence of Treatment-Emergent Adverse Events (TEAEs) | Similar | Similar |
| Most Frequent TEAEs | Gouty arthritis (43.5%), COVID-19 (25.6%), Abnormal hepatic function (10.8%) | Gouty arthritis (34.7%), COVID-19 (25.3%), Alanine aminotransferase increased (12.4%) |
Safety data from the same Phase 3 trial, indicating a comparable and well-tolerated safety profile for both treatments.[10]
This compound in Combination Therapy and Special Populations
Evidence is emerging for the efficacy of this compound when used in combination with XOIs or in patients with comorbidities.
A retrospective study investigated the effect of adding this compound (0.5 mg/day) to febuxostat (10 mg/day) in 34 patients with chronic kidney disease (CKD). The study found that the combination significantly increased the fractional excretion of uric acid (FEUA) in all patient groups (G3-G5 CKD stages) and notably decreased serum uric acid in G3 and G4 patients.[13] This suggests a potential benefit for this combination in managing hyperuricemia in the CKD population, a group for whom treatment options can be limited.[13]
Another study, the SWITCH SURI study, evaluated the efficacy and safety of switching from febuxostat to this compound in hyperuricemic patients with type 2 diabetic kidney disease who had not reached the target sUA level of ≤6.0 mg/dL.[14] After 24 weeks of this compound treatment (with dose titration up to 4 mg/day), 70.3% of patients achieved the target sUA level.[14]
Future Directions and Ongoing Research
The combination of this compound with XOIs represents a promising strategy for the management of gout and hyperuricemia. While the data on the this compound-febuxostat combination is encouraging, further research is needed to fully elucidate the efficacy and safety of this compound in combination with other XOIs, such as allopurinol.
Currently, phase 3 clinical trials are underway to evaluate the efficacy and safety of this compound compared with allopurinol in adult participants with hyperuricemia associated with gout, including those with tophaceous gout.[15][16][17][18] The results of these studies will be crucial in defining the role of this compound in the broader landscape of gout treatment and its potential as a combination partner for allopurinol.
Conclusion
This compound, a potent and selective URAT1 inhibitor, has demonstrated superiority in lowering serum uric acid levels compared to febuxostat monotherapy in patients with gout, with a comparable safety profile.[8][9][12] The distinct mechanism of action of this compound makes it an ideal candidate for combination therapy with xanthine oxidase inhibitors, offering a dual approach to managing hyperuricemia. Early evidence suggests that this combination is effective, even in challenging patient populations such as those with chronic kidney disease.[13] As data from ongoing clinical trials becomes available, the positioning of this compound, both as a monotherapy and as part of a combination regimen, will be further clarified, potentially offering a new and effective treatment option for individuals with hyperuricemia and gout.
References
- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 2. explorationpub.com [explorationpub.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor this compound in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Efficacy and Safety of this compound Versus Febuxostat for the Treatment of Gout: A Randomized, Multicenter, Double-Blind, Phase 3 Trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Outperforms Febuxostat in Lowering Uric Acid Levels in Chinese Gout Patients: Phase 3 Trial [medicaldialogues.in]
- 10. ard.bmj.com [ard.bmj.com]
- 11. hcplive.com [hcplive.com]
- 12. medscape.com [medscape.com]
- 13. Effect of this compound on Serum Uric Acid Concentration in Chronic Kidney Disease Patients Treated with Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Switching from febuxostat to this compound, a novel selective urate reabsorption inhibitor, may substantially reduce serum urate levels, through URAT1 inhibition, potentially without adversely affecting ABCG2 function: findings from the SWITCH SURI study [frontiersin.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. trials.arthritis.org [trials.arthritis.org]
- 18. A Study of this compound Versus Allopurinol in Participants With Gout | Clinical Research Trial Listing ( Gout ) ( NCT07089875 ) [trialx.com]
Dotinurad: A Systematic Review and Meta-Analysis of Clinical Studies in Hyperuricemia
A Comprehensive Comparison with Alternative Gout Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review and meta-analysis of Dotinurad, a novel selective urate reabsorption inhibitor (SURI), for the treatment of hyperuricemia, a condition that can lead to gout. It offers an objective comparison of this compound's performance against other therapeutic alternatives, supported by experimental data from key clinical trials.
Executive Summary
This compound has emerged as a potent and selective inhibitor of urate transporter 1 (URAT1), demonstrating significant efficacy in lowering serum uric acid (sUA) levels in patients with hyperuricemia, with or without gout.[1][2] Clinical trials have shown this compound to be non-inferior to benzbromarone and superior to febuxostat in achieving target sUA levels.[3][4][5] Its selective mechanism of action suggests a favorable safety profile, particularly concerning off-target effects on other renal transporters. This guide will delve into the comparative efficacy and safety data, detailed experimental protocols of pivotal studies, and the underlying mechanism of action.
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound has been evaluated in several randomized controlled trials against placebo and active comparators, primarily focusing on the proportion of patients achieving the target serum uric acid level of ≤6.0 mg/dL and the percentage reduction in sUA from baseline.
Table 1: Efficacy of this compound vs. Placebo (Phase 2 Study) [6][7]
| Outcome Metric | This compound 1 mg | This compound 2 mg | This compound 4 mg | Placebo |
| Mean % Change in sUA | -37.03% | -50.91% | -64.37% | +0.85% |
| % Patients Achieving sUA ≤6.0 mg/dL | 75.0% | 89.5% | 95.2% | 0% |
Table 2: Comparative Efficacy of this compound vs. Febuxostat (Phase 3 Trial - China) [3][4][5]
| Outcome Metric | This compound (up to 4 mg/day) | Febuxostat (40 mg/day) |
| % Patients Achieving sUA ≤6.0 mg/dL at Week 24 | 73.6% | 38.1% |
| Responder Rate at Week 12 (this compound 2mg vs Febuxostat 40mg) | 55.5% | 50.5% (Non-inferiority met) |
Table 3: Comparative Efficacy of this compound vs. Benzbromarone (Phase 3 Trial - NCT03100318) [8]
| Outcome Metric | This compound (2 mg/day) | Benzbromarone (50 mg/day) |
| Mean % Change in sUA from Baseline | -45.9% | -43.8% (Non-inferiority met) |
A network meta-analysis of randomized controlled trials also suggested that this compound 4 mg once daily was more effective at achieving target serum uric acid levels than probenecid.[1]
Comparative Safety and Tolerability
The safety profiles of this compound and its alternatives have been assessed through the incidence of treatment-emergent adverse events (TEAEs) in clinical trials.
Table 4: Overview of Common Adverse Events
| Drug | Common Adverse Events | Serious Adverse Events of Note |
| This compound | Gouty arthritis (flare-up), nasopharyngitis, elevated liver enzymes. Generally well-tolerated with a low incidence of severe adverse events.[6][7][9] | No specific serious adverse events have been consistently reported in major trials. |
| Febuxostat | Liver function abnormalities, nausea, arthralgia, rash.[10] Increased risk of cardiovascular death compared to allopurinol in some studies, leading to an FDA boxed warning.[11] | Cardiovascular thromboembolic events, heart-related death.[10][11] |
| Benzbromarone | Gastrointestinal upset, rash.[12] | Severe hepatotoxicity, although rare, has been reported and led to its withdrawal in some countries.[13][14][15] |
| Probenecid | Headache, loss of appetite, nausea, vomiting.[16] | Hypersensitivity reactions, hemolytic anemia (particularly in G6PD deficiency), formation of uric acid kidney stones.[17][18][19] |
In a head-to-head trial, the incidence of TEAEs for this compound and febuxostat were similar.[3][4] Likewise, a study comparing this compound and benzbromarone found a comparable incidence of adverse events between the two groups.[8]
Experimental Protocols
This compound vs. Febuxostat (Phase 3, Multicenter, Randomized, Double-Blind, Parallel-Group Study in China)[3][4][5][20]
-
Objective: To compare the efficacy and safety of this compound with febuxostat in Chinese patients with gout.
-
Patient Population: Patients with a diagnosis of gout and a serum uric acid level >7.0 mg/dL.
-
Intervention:
-
This compound group: Oral this compound once daily, with dose titration.
-
Febuxostat group: Oral febuxostat 40 mg once daily.
-
-
Primary Endpoint: The proportion of patients achieving a serum uric acid level of ≤6.0 mg/dL at week 24.
-
Key Secondary Endpoint: The proportion of patients achieving a serum uric acid level of ≤6.0 mg/dL at week 12 to assess the non-inferiority of this compound 2 mg to febuxostat 40 mg.
-
Duration: 24 weeks.
This compound vs. Benzbromarone (NCT03100318: Phase 3, Randomized, Double-Blind, Parallel-Group Study)[8]
-
Objective: To evaluate the non-inferiority of this compound to benzbromarone in lowering serum uric acid levels and to assess its safety.
-
Patient Population: Hyperuricemic patients with or without gout.
-
Intervention:
-
This compound group: Oral this compound 2 mg once daily.
-
Benzbromarone group: Oral benzbromarone 50 mg once daily.
-
-
Primary Endpoint: The percent change in serum uric acid level from baseline to the final visit.
-
Duration: Not explicitly stated in the provided snippets.
Mechanism of Action and Signaling Pathways
This compound is a selective urate reabsorption inhibitor (SURI).[1][2] Its primary mechanism of action is the potent and selective inhibition of urate transporter 1 (URAT1), a protein located on the apical membrane of renal proximal tubular cells.[2] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[2]
Unlike some other uricosuric agents, this compound has a high selectivity for URAT1 with minimal inhibitory effects on other renal transporters such as OAT1, OAT3, and ABCG2, which are involved in urate secretion. This selectivity is thought to contribute to its favorable safety profile.
Below is a diagram illustrating the renal handling of urate and the site of action for this compound.
Caption: Mechanism of renal urate transport and this compound's inhibitory action on URAT1.
Experimental Workflow
The typical workflow for a Phase 3 clinical trial evaluating this compound against an active comparator is depicted below.
Caption: A generalized workflow for a Phase 3 clinical trial of this compound.
Conclusion
This compound represents a significant advancement in the management of hyperuricemia. Its selective inhibition of URAT1 translates to potent efficacy in lowering serum uric acid levels, with demonstrated superiority over febuxostat and non-inferiority to benzbromarone in clinical trials. The safety profile of this compound appears favorable and comparable to existing therapies. For researchers and drug development professionals, this compound offers a promising therapeutic option with a well-defined mechanism of action, warranting further investigation into its long-term benefits and potential applications in diverse patient populations with hyperuricemia.
References
- 1. Comparative efficacy and safety of uricosuric agents in the treatment of gout or hyperuricemia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Efficacy and Safety of this compound Versus Febuxostat for the Treatment of Gout: A Randomized, Multicenter, Double-Blind, Phase 3 Trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Outperforms Febuxostat in Lowering Uric Acid Levels in Chinese Gout Patients: Phase 3 Trial [medicaldialogues.in]
- 6. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: an exploratory, randomized, multicenter, double-blind, placebo-controlled, parallel-group early phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Open-label study of long-term administration of this compound in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA adds Boxed Warning for increased risk of death with gout medicine Uloric (febuxostat) | FDA [fda.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
- 17. researchgate.net [researchgate.net]
- 18. s3.pgkb.org [s3.pgkb.org]
- 19. What are the side effects of Probenecid? [synapse.patsnap.com]
Dotinurad: A Comparative Analysis Against Novel Uricosuric Agents
For Immediate Release
This guide provides a comprehensive benchmark analysis of Dotinurad against a new generation of uricosuric agents for the treatment of hyperuricemia and gout. Designed for researchers, scientists, and drug development professionals, this document outlines the comparative efficacy, mechanism of action, and safety profiles of these therapies, supported by experimental data.
Introduction: The Evolving Landscape of Gout Treatment
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout, a painful and debilitating inflammatory arthritis. While xanthine oxidase inhibitors (XOIs) remain a cornerstone of therapy, a significant number of patients fail to achieve target sUA levels. Uricosuric agents, which enhance the renal excretion of uric acid, offer a crucial therapeutic alternative. This guide focuses on this compound, a selective urate reabsorption inhibitor (SURI), and compares its performance with other novel uricosuric agents, including Lesinurad, Verinurad, Arhalofenate, and Pozdeutinurad.
Mechanism of Action: Targeting Urate Transporter 1 (URAT1)
The primary mechanism of action for this new class of drugs is the inhibition of Urate Transporter 1 (URAT1), a protein located in the apical membrane of renal proximal tubule cells. URAT1 is responsible for the reabsorption of the majority of filtered uric acid from the urine back into the bloodstream. By selectively blocking URAT1, these agents increase the urinary excretion of uric acid, thereby lowering serum uric acid levels.[1][2]
Some of these novel agents also exhibit inhibitory effects on other transporters involved in uric acid homeostasis, such as Organic Anion Transporter 4 (OAT4).[1] The selectivity for URAT1 over other transporters, like OAT1 and OAT3 which are involved in drug secretion, is a key factor in the safety profile of these drugs.[3]
Comparative Efficacy: In Vitro and Clinical Data
The potency and efficacy of this compound and other novel uricosuric agents have been evaluated in both preclinical in vitro studies and clinical trials.
In Vitro URAT1 Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
| Agent | URAT1 IC50 |
| This compound | < 50 nM [1] |
| Lesinurad | 7,300 nM[1] |
| Verinurad | < 50 nM[1] |
| Benzbromarone | 0.3 µM[4] |
| CC18002 | 1.69 µM[4] |
| URAT1 inhibitor 1g | 0.032 µM |
| LUM | 3.2 µM[5] |
Table 1: Comparative In Vitro Potency (IC50) for URAT1 Inhibition.
Clinical Efficacy: Serum Uric Acid Reduction
Clinical trials have demonstrated the efficacy of this compound and other novel uricosuric agents in reducing sUA levels in patients with hyperuricemia and gout.
| Agent | Dose | Mean % Change in sUA from Baseline | % of Patients Achieving sUA ≤6.0 mg/dL | Study |
| This compound | 1 mg | -37.03% | 75.0% | Phase 2[6] |
| 2 mg | -50.91% | 89.5% | Phase 2[6] | |
| 4 mg | -64.37% | 95.2% | Phase 2[6] | |
| 0.5 mg | -21.81% | 23.1% | Phase 2[7] | |
| 1 mg | -33.77% | 65.9% | Phase 2[7] | |
| 2 mg | -42.66% | 74.4% | Phase 2[7] | |
| 4 mg | -61.09% | 100% | Phase 2[7] | |
| 2 mg vs Febuxostat 40 mg | -41.82% vs -44.00% (non-inferior) | - | Phase 3[8] | |
| Verinurad | 5 mg | -17.5% | - | Phase 2[9] |
| 10 mg | -29.1% | - | Phase 2[9] | |
| 12.5 mg | -34.4% | - | Phase 2[9] | |
| 2.5 mg | -31.7% | - | Phase 2[9] | |
| 10 mg | -51.7% | - | Phase 2[9] | |
| 15 mg | -55.8% | - | Phase 2[9] | |
| Arhalofenate | 600 mg | -12.5% | - | Phase 2b[10] |
| 800 mg | -16.5% | - | Phase 2b[10] | |
| Pozdeutinurad (AR882) | 75 mg | sUA reduced to 4.5 mg/dL (from 9.1-9.6 mg/dL baseline) | - | Phase 2[11] |
| 50 mg + Allopurinol | sUA reduced to 4.7 mg/dL (from 9.1-9.6 mg/dL baseline) | - | Phase 2[11] |
Table 2: Summary of Clinical Efficacy of Novel Uricosuric Agents.
Experimental Protocols
In Vitro URAT1 Inhibition Assay
A common method to determine the in vitro potency of URAT1 inhibitors is through a cell-based assay using human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.
Methodology:
-
Cell Culture: HEK293 cells stably expressing hURAT1 are cultured in a suitable medium.
-
Assay Preparation: Cells are seeded into multi-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Uptake Assay: A solution containing radio-labeled uric acid (e.g., [¹⁴C]uric acid) is added to the cells, and uptake is allowed to proceed for a defined period.
-
Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular uric acid, and then lysed. The amount of intracellular radio-labeled uric acid is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of uric acid uptake is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a dose-response curve.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Comparative study of a novel selective urate reabsorption inhibitor “this compound” among patient groups with different stages of renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: an exploratory, randomized, multicenter, double-blind, placebo-controlled, parallel-group early phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A non-inferiority study of the novel selective urate reabsorption inhibitor this compound versus febuxostat in hyperuricemic patients with or without gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of Arhalofenate for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arthrosi Presents Positive Phase 2 Data for AR882 at the European Alliance of Associations for Rheumatology (EULAR) Congress 2024 [prnewswire.com]
In Vivo Confirmation of Dotinurad's Urate-Lowering Effects: A Comparative Guide
Dotinurad is a novel therapeutic agent developed for the management of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood that can lead to gout.[1][2] As a selective urate reabsorption inhibitor (SURI), this compound offers a targeted approach to lowering serum urate levels.[1][2] This guide provides a comprehensive comparison of this compound's in vivo performance against other urate-lowering therapies, supported by experimental data and detailed methodologies.
Mechanism of Action: Selective Inhibition of URAT1
This compound's primary mechanism of action is the potent and selective inhibition of urate transporter 1 (URAT1).[1][2][3] URAT1 is a key protein located in the renal proximal tubules responsible for reabsorbing uric acid from the glomerular filtrate back into the bloodstream.[1][3] By selectively blocking URAT1, this compound effectively reduces uric acid reabsorption, thereby promoting its excretion in the urine and lowering serum uric acid levels.[1][3]
A distinguishing feature of this compound is its high selectivity for URAT1 with minimal impact on other renal transporters involved in urate secretion, such as ATP-binding cassette subfamily G member 2 (ABCG2), organic anion transporter 1 (OAT1), and OAT3.[2][3][4] This selectivity is significant because other uricosuric agents, like benzbromarone and probenecid, are less selective and can interfere with these secretion pathways.[2][4] The targeted action of this compound is believed to contribute to its strong efficacy and favorable safety profile.[2][3]
Caption: Mechanism of action of this compound in the renal proximal tubule.
Comparative In Vivo Efficacy
Preclinical studies in animal models have been crucial in demonstrating this compound's urate-lowering effects and its advantages over other therapies.
In Vitro Transporter Inhibition
The selectivity of this compound for URAT1 is evident from in vitro studies measuring the half-maximal inhibitory concentration (IC50) against various transporters. A lower IC50 value indicates greater potency.
| Compound | URAT1 IC50 (μM) | ABCG2 IC50 (μM) | OAT1 IC50 (μM) | OAT3 IC50 (μM) |
| This compound | 0.0372 | 4.16 | 4.08 | 1.32 |
| Benzbromarone | 0.190 | - | - | - |
| Lesinurad | 30.0 | - | - | - |
| Probenecid | 165 | - | - | - |
| Data sourced from multiple studies.[2][4][5] |
As the table illustrates, this compound is significantly more potent in inhibiting URAT1 compared to other uricosuric agents.[4][6] Furthermore, its inhibitory effects on ABCG2, OAT1, and OAT3 are considerably weaker, highlighting its high selectivity.[2][4]
In Vivo Studies in Cebus Monkeys
Cebus monkeys are a suitable model for studying urate-lowering drugs due to their uric acid metabolism being more similar to humans than rodents. In these animals, this compound demonstrated a dose-dependent reduction in plasma urate levels and a corresponding increase in the fractional excretion of urate (FEUA).
| Treatment | Dose (mg/kg) | Effect on Plasma Urate Levels | Effect on Fractional Excretion of Urate (FEUA) |
| This compound | 1 | Dose-dependent decrease | Dose-dependent increase |
| This compound | 10 | Dose-dependent decrease | Dose-dependent increase |
| This compound | 30 | Dose-dependent decrease | Dose-dependent increase |
| Benzbromarone | 30 | Modest decrease | - |
| Data from studies in Cebus monkeys.[4] |
Notably, at a dose of 30 mg/kg, this compound showed a more pronounced effect on plasma urate levels compared to benzbromarone at the same dose.[4]
In Vivo Studies in Rodent Models
Studies in Sprague-Dawley rats were conducted to evaluate the in vivo effects of this compound on urate secretion transporters. Probe substrates were used to assess the activity of these transporters (sulfasalazine for ABCG2 and adefovir for OAT1). The results showed that while benzbromarone, lesinurad, probenecid, and febuxostat increased the plasma concentrations of these substrates, indicating inhibition of secretion transporters, this compound had no such effect.[4] This confirms this compound's classification as a selective urate reabsorption inhibitor (SURI).[4]
Experimental Protocols
Standardized protocols are essential for the preclinical evaluation of urate-lowering therapies.
Hyperuricemia Animal Models
Rodent models are commonly used to induce hyperuricemia for drug testing.[7] However, most rodents possess the enzyme uricase, which breaks down uric acid.[7] To create a hyperuricemic state, one of the following methods is typically employed:
-
Potassium Oxonate-Induced Hyperuricemia: Potassium oxonate is a uricase inhibitor.[7] Administering it to rodents prevents the breakdown of uric acid, leading to elevated serum levels.[7][8]
-
Diet-Induced Hyperuricemia: A diet rich in purines, often supplemented with yeast extract, is used to increase uric acid production.[7] This is often combined with a uricase inhibitor.[7]
Pharmacodynamic Evaluation in Cebus Monkeys
-
Animals: Male Cebus monkeys are often used.
-
Drug Administration: this compound or a comparator drug is administered orally.
-
Sample Collection: Blood and urine samples are collected at various time points post-administration.
-
Analysis: Plasma and urinary uric acid and creatinine concentrations are measured to calculate plasma urate levels and the fractional excretion of urate (FEUA).
Evaluation of Urate Secretion Transporter Inhibition in Rats
-
Animals: Male Sprague-Dawley rats are typically used.
-
Procedure:
-
The test drug (this compound or comparator) is administered orally.
-
After a set period, a probe substrate (e.g., sulfasalazine for ABCG2 or adefovir for OAT1) is administered.
-
Blood samples are collected over time to determine the plasma concentration of the probe substrate.
-
-
Endpoint: An increase in the plasma concentration of the probe substrate indicates inhibition of the corresponding transporter.
Caption: A generalized experimental workflow for in vivo testing of urate-lowering drugs.
Clinical Non-Inferiority and Safety
The promising results from in vivo preclinical studies have been substantiated in clinical trials. Phase 3 studies have demonstrated that this compound is non-inferior to both benzbromarone and the xanthine oxidase inhibitor febuxostat in its ability to lower serum urate levels in patients with hyperuricemia, with or without gout.[2] A significant percentage of patients treated with this compound achieve the target serum uric acid level of ≤6.0 mg/dL.[9]
From a safety perspective, this compound's high selectivity for URAT1 appears to translate into a reduced risk of off-target effects.[3] Unlike benzbromarone, which has been associated with hepatotoxicity, this compound has shown a favorable safety profile with no major safety concerns identified in clinical studies, including liver injury.[2][6]
Conclusion
In vivo studies have conclusively confirmed the urate-lowering efficacy of this compound. Its potent and highly selective inhibition of URAT1, demonstrated in both in vitro and in vivo models, sets it apart from other uricosuric agents. The dose-dependent reduction in plasma urate levels and the lack of significant interaction with key urate secretion transporters in animal models underscore its targeted mechanism of action. These preclinical findings, supported by clinical data showing non-inferiority to existing treatments and a favorable safety profile, establish this compound as a valuable therapeutic option for the management of hyperuricemia and gout.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of this compound in Hyperuricemic Patients With or Without Gout: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uric acid-lowering effect of this compound, a novel selective urate reabsorption inhibitor, in hypertensive patients with gout or asymptomatic hyperuricemia: a pooled analysis of individual participant data in phase II and III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dotinurad in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like Dotinurad is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides essential, step-by-step instructions for the operational and disposal plans of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding the compound's hazards, handling, storage, and emergency procedures.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[1] Work should be conducted in a well-ventilated area to minimize exposure to any dust or fumes.[1]
Step-by-Step Disposal Protocol
As a compound intended for research use only, this compound and its associated waste must be managed as hazardous waste unless a qualified professional determines otherwise.[2][3][4][5] The following steps outline the general procedure for its disposal:
-
Waste Identification and Segregation :
-
Solid Waste : Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. It is crucial not to mix it with other chemical waste unless compatibility has been confirmed.[5]
-
Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, vials, and contaminated PPE, are to be considered hazardous waste. These items should be collected in a separate, appropriately labeled container.[5]
-
Liquid Waste : Solutions containing this compound must be collected in a designated, sealed, and labeled hazardous waste container. Disposal of this compound solutions down the drain is to be avoided unless specifically permitted by local regulations and your institution's Environmental Health and Safety (EHS) department for non-hazardous, dilute aqueous solutions.[5]
-
-
Container Labeling and Storage :
-
All waste containers must be clearly labeled with the chemical name "this compound" and any other hazard information as specified in the SDS.
-
Waste containers should be stored in a designated, secure area, away from incompatible materials. Ensure containers remain closed except when adding waste.[5]
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[5][6]
-
Provide the waste contractor with a complete inventory of the waste, including the chemical name, quantity, and all relevant hazard information from the SDS.[5]
-
-
Documentation :
-
Maintain meticulous records of the quantity of this compound waste generated and the date of its disposal.[5]
-
Quantitative Data
Currently, publicly available quantitative data specifically on the environmental fate or disposal concentration limits for this compound is limited. Disposal procedures should, therefore, adhere to the general principles for chemical waste management and local regulations.
| Data Point | Value | Source |
| Recommended Storage | -20°C | Cayman Chemical[4] |
| Shipping Temperature | Room temperature | Cayman Chemical[4] |
| Stability | ≥ 4 years | Cayman Chemical[4] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in the available literature. The standard procedure for the disposal of non-hazardous solid and liquid chemical waste, as outlined by institutional EHS guidelines, should be followed. This typically involves incineration by a licensed waste management vendor.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Dotinurad
Essential Safety and Handling Guide for Dotinurad
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these protocols is essential to ensure a safe research environment. This compound is a selective urate reabsorption inhibitor (SURI) used in research to study hyperuricemia and gout.[1] While some safety data sheets (SDS) indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), observing standard precautions for handling chemical compounds is mandatory.[2]
Hazard Identification Summary
Quantitative hazard ratings for this compound provide a quick reference for assessing risks. The following data is derived from standard safety assessments.[2]
| Hazard Assessment | Rating | Interpretation |
| NFPA Health | 0 | No hazard beyond that of ordinary combustible material. |
| NFPA Fire | 0 | Will not burn under normal fire conditions. |
| NFPA Reactivity | 0 | Normally stable, even under fire exposure. |
| HMIS Health | 0 | No significant risk to health. |
| HMIS Flammability | 0 | Will not burn. |
| HMIS Reactivity | 0 | Normally stable. |
NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System.
Personal Protective Equipment (PPE)
Appropriate PPE is critical for minimizing exposure. The following recommendations are based on a comprehensive review of available safety data.
| Protection Type | Equipment Specification | Guidelines and Remarks |
| Eye/Face Protection | Safety glasses with side shields or a face shield.[3][4] | Recommended for all handling procedures. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3][4] |
| Hand Protection | Impermeable, chemical-resistant gloves.[2][3] | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3] Wash and dry hands thoroughly post-handling.[3] |
| Respiratory Protection | Not typically required for small quantities in well-ventilated areas.[2] | For tasks that may generate dust or aerosols, use a NIOSH-approved P95 (US) or P1 (EU) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is advised.[3][4] |
| Skin and Body Protection | Standard laboratory coat.[1] | A complete chemical-resistant suit may be necessary depending on the scale of work and risk assessment.[3] Contaminated clothing should not be allowed out of the workplace.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Step-by-Step Handling Protocol
-
Area Preparation : Ensure a well-ventilated work area. A fume hood is recommended, especially for procedures that may create dust.[4] Set up a designated hand-washing station and an emergency eye-wash station nearby.[4]
-
Don PPE : Before handling this compound, put on the appropriate PPE as specified in the table above (gloves, lab coat, eye protection).[1]
-
Handling the Compound : Avoid direct contact with skin and eyes.[3][4] Minimize the formation of dust and aerosols during weighing and transfer.[3][4]
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[3][5] Clean all equipment and the work surface.
-
Storage : Keep the container tightly sealed and store in a cool, dry, well-ventilated place, away from direct sunlight.[1][4][5]
Waste Disposal Plan
-
Segregation : Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes), in a dedicated, clearly labeled, and sealed container.
-
Spill Management : In case of a spill, avoid creating dust.[3] Mechanically pick up the spilled solid (e.g., sweep or vacuum with HEPA filter) and place it in a suitable container for disposal.[3]
-
Professional Disposal : Do not dispose of this compound in the regular trash or down the drain.[3] Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[3][4][6]
-
Packaging Disposal : Dispose of the original container as unused product in accordance with official regulations.[2][3]
Emergency First Aid Procedures
| Exposure Type | First Aid Response |
| Inhalation | Move the person to fresh air. If symptoms like coughing or difficulty breathing occur, consult a physician.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3] If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse the eye cautiously with plenty of water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. If symptoms persist, consult a physician.[3] |
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[3]
This compound Handling Workflow
The following diagram outlines the logical progression for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
